1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
Description
Properties
IUPAC Name |
1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXCKRRHAYAQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337785 | |
| Record name | 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-15-0 | |
| Record name | 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone is a synthetic organic compound featuring a piperidine core structure. This technical guide provides a summary of its fundamental properties, drawing from available data and established scientific principles for compounds of this class. Due to the limited publicly available experimental data for this specific molecule, this document also outlines standard experimental protocols for its characterization and discusses its potential biological significance based on the analysis of its structural motifs.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 59084-15-0 | [1] |
| Molecular Formula | C₁₄H₁₆ClNO₂ | [1] |
| Molecular Weight | 265.74 g/mol | [1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| logP | Not available | - |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common method would involve the acylation of a piperidine derivative.
Proposed Synthetic Pathway
A likely synthetic route would involve the N-acetylation of 4-(4-chlorobenzoyl)piperidine. This precursor can be synthesized via a Friedel-Crafts acylation of chlorobenzene with piperidine-4-carbonyl chloride.
Caption: Proposed two-step synthesis of this compound.
General Experimental Protocols for Characterization
For a novel or uncharacterized compound such as this, a standard workflow for structural confirmation and purity assessment is essential.
Caption: Standard experimental workflow for the characterization of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the carbon-hydrogen framework and the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the ketone and amide carbonyl groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been reported. However, its structural components, the 4-chlorobenzoyl moiety and the piperidine ring, are present in various biologically active molecules. For instance, piperidine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. The chlorobenzoyl group can influence the compound's pharmacokinetic properties and binding affinity to target proteins.
Given the structural similarities to known central nervous system (CNS) active agents, a hypothetical mechanism of action could involve the modulation of neurotransmitter receptors.
Caption: A hypothetical GPCR signaling pathway potentially modulated by the compound.
Conclusion
This compound is a compound with a well-defined chemical structure but limited available experimental data. This guide provides its basic identifiers and outlines standard methodologies for its synthesis and characterization. Based on its structural features, it may possess biological activity, warranting further investigation. The provided workflows and hypothetical signaling pathway can serve as a foundational framework for researchers and drug development professionals interested in exploring the properties and potential applications of this and related molecules. Further experimental validation is necessary to fully elucidate its physicochemical properties and pharmacological profile.
References
Unraveling the Enigmatic Mechanism of Action: 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following is a technical guide constructed from available chemical information and data on structurally related compounds. As of the latest literature review, specific pharmacological studies detailing the mechanism of action for 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone are not publicly available. This document, therefore, presents a predictive analysis based on established structure-activity relationships and outlines a potential investigatory workflow for its characterization.
Executive Summary
This compound is a research chemical featuring a piperidine core, a structural motif prevalent in a multitude of biologically active compounds. While direct experimental data on its mechanism of action is absent from current scientific literature, its core structure, the benzoylpiperidine fragment, is recognized as a "privileged structure" in medicinal chemistry. This suggests a high likelihood of interaction with central nervous system (CNS) targets, particularly G-protein coupled receptors (GPCRs). This guide will explore the probable mechanisms of action based on its structural similarity to known pharmacologically active agents and propose a comprehensive research framework for its definitive characterization.
Structural and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆ClNO | Inferred from Structure |
| Molecular Weight | 265.74 g/mol | Inferred from Structure |
| CAS Number | 59084-15-0 | Chemical Supplier Data |
| Appearance | White to off-white solid | Chemical Supplier Data |
Predicted Mechanism of Action: A Hypothesis Driven by Structural Analogy
The chemical architecture of this compound provides critical clues to its potential biological targets. The 4-benzoylpiperidine scaffold is a well-established pharmacophore in numerous CNS-active drugs.
Potential Interaction with Serotonin Receptors
A compelling hypothesis is the compound's interaction with serotonin (5-HT) receptors. Specifically, the 4-(4-chlorobenzoyl)piperidine moiety is structurally analogous to the 4-(4-fluorobenzoyl)piperidine group found in several antipsychotic drugs. This fragment is known to be a key binding element at the 5-HT₂A receptor, where it is thought to anchor the ligand within the receptor's binding pocket. The chloro- substitution on the benzoyl ring may modulate binding affinity and selectivity across different 5-HT receptor subtypes.
Possible Dopaminergic Activity
In addition to serotonergic receptors, piperidine derivatives are common ligands for dopamine receptors. The overall structure of this compound shares features with molecules known to possess affinity for D₂-like dopamine receptors.
Other Potential CNS Targets
The versatility of the piperidine scaffold means that other CNS targets cannot be ruled out without experimental validation. These could include, but are not limited to, opioid receptors and acetylcholinesterase. Various piperidine derivatives have been shown to exhibit activity at these targets.
Proposed Experimental Workflow for Mechanism of Action Determination
To elucidate the precise mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation.
Detailed Methodologies for Key Experiments
4.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of CNS receptors, with an initial focus on serotonergic and dopaminergic subtypes.
-
Protocol Outline:
-
Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293-h5HT2A, CHO-hD2).
-
Incubate a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂) with the membrane preparation in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki (inhibitory constant) from the IC₅₀ (half-maximal inhibitory concentration) values using the Cheng-Prusoff equation.
-
4.1.2. Functional Assays (Example: cAMP Assay for Gs/Gi-coupled Receptors)
-
Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at receptors identified in binding assays.
-
Protocol Outline:
-
Culture cells expressing the target receptor.
-
Treat the cells with the test compound at various concentrations.
-
For antagonist activity, pre-incubate with the test compound before stimulating with a known agonist.
-
Lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a competitive immunoassay (e.g., HTRF, ELISA).
-
Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
Hypothetical Signaling Pathway
Based on the potential interaction with the 5-HT₂A receptor, a Gq-coupled GPCR, the following signaling pathway could be modulated by this compound.
Conclusion and Future Directions
This compound is a compound of interest due to its inclusion of the pharmacologically significant benzoylpiperidine scaffold. While its precise mechanism of action remains to be elucidated, a strong rationale exists for investigating its activity at serotonergic and dopaminergic receptors. The experimental framework proposed herein provides a clear path for the comprehensive characterization of this molecule. Such studies are essential to unlock its potential therapeutic applications and to contribute to the broader understanding of the structure-activity relationships of piperidine-based CNS agents. Further research, beginning with broad receptor screening panels, is strongly encouraged to define the pharmacological profile of this enigmatic compound.
The Unexplored Potential of a Privileged Scaffold: A Technical Guide to the Anticipated Biological Activity of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide delves into the biological potential of the synthetic compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. While direct experimental evidence for the biological activity of this specific molecule remains unpublished in peer-reviewed literature, its core structure, the 4-benzoylpiperidine moiety, is recognized as a "privileged scaffold" in medicinal chemistry. The presence of this framework in a multitude of biologically active agents suggests a high probability of inherent, yet undiscovered, therapeutic relevance for the title compound. This document provides a comprehensive overview of the known biological activities of structurally related analogs, offering a predictive insight into the potential pharmacological profile of this compound. We will explore potential activities including anticancer, central nervous system (CNS), and enzyme inhibitory effects, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
The 4-Benzoylpiperidine Scaffold: A Gateway to Diverse Bioactivity
The 4-benzoylpiperidine core is a recurring motif in a wide array of pharmacologically active molecules.[1] Its structural rigidity, combined with the synthetic accessibility for diversification at the piperidine nitrogen and the benzoyl ring, makes it an attractive starting point for drug discovery campaigns. The 4-chlorobenzoyl and N-acetyl moieties of the title compound, this compound, provide specific electronic and steric properties that could modulate its interaction with various biological targets.
Predicted Biological Activities Based on Structural Analogs
Based on the activities of closely related compounds, this compound may exhibit a range of biological effects. The following sections summarize the key findings for its structural analogs.
Anticancer Potential
Derivatives of the 4-benzoylpiperidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that this compound could serve as a valuable lead compound for the development of novel anticancer agents.
Table 1: Cytotoxic Activity of 4-Benzoylpiperidine and Related Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver), HCT-116 (Colon), MCF7 (Breast) | GI₅₀ | Micromolar concentrations | [2] |
| 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives | K562 (Leukemia), CEM (Leukemia) | IC₅₀ | 1.6 to 8.0 μM | [3] |
| [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes | Various cancer cell lines | Antiproliferative Activity | Moderate | [4] |
A common methodology to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Central Nervous System (CNS) Activity
The 4-benzoylpiperidine scaffold is present in molecules with significant CNS activity, including antipsychotic and acetylcholinesterase (AChE) inhibitory effects.
A derivative containing a 4-(p-fluorobenzoyl)piperidine moiety has shown affinity for both serotonin (5-HT₂ₐ) and dopamine (D₂) receptors, which are key targets for antipsychotic drugs.[1] The 4-chlorobenzoyl group in the title compound could lead to similar interactions.
Several derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Table 2: Acetylcholinesterase Inhibitory Activity of Benzoylpiperidine Derivatives
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | IC₅₀ | 0.56 nM | [5] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | IC₅₀ | 1.2 nM | [6] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | IC₅₀ | 5.7 nM | [7] |
The standard method for measuring AChE activity is the colorimetric method developed by Ellman.
Experimental Protocol: Ellman's Assay for AChE Inhibition
-
Preparation of Reagents: Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution, and a solution of purified acetylcholinesterase.
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Monoacylglycerol Lipase (MAGL) Inhibition
Recent studies have highlighted the potential of 4-chlorobenzoylpiperidine derivatives as reversible and selective inhibitors of monoacylglycerol lipase (MAGL).[8] MAGL is an enzyme that plays a crucial role in the endocannabinoid system and is a therapeutic target for various conditions, including cancer and neuroinflammation.
Table 3: MAGL Inhibitory Activity of a 4-Chlorobenzoylpiperidine Derivative
| Compound/Derivative | Target | Activity Metric | Value | Reference |
| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | MAGL | Kᵢ | 8.6 μM | [8] |
Conclusion and Future Directions
While direct biological data for this compound is currently unavailable, the extensive research on its structural analogs strongly suggests its potential as a biologically active molecule. The 4-benzoylpiperidine scaffold has proven to be a versatile starting point for the development of potent and selective modulators of various biological targets.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Initial screening should encompass a broad range of assays, including cytotoxicity against a panel of cancer cell lines, binding and functional assays for CNS receptors (e.g., serotonin and dopamine receptors), and enzyme inhibition assays for targets such as AChE and MAGL. The findings from such studies will be crucial in elucidating the true pharmacological profile of this compound and its potential for further development as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational framework for initiating such investigations.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
This technical guide provides a comprehensive overview of the chemical compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, including its nomenclature, synthesis, and potential biological significance based on related structures. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Nomenclature
The compound with the systematic name This compound is a derivative of piperidine.
IUPAC Name: this compound
Synonyms:
-
N-Acetyl-4-(4-chlorobenzoyl)-piperidine[1]
-
1-Acetyl-4-(4-chlorobenzoyl)piperidine[2]
-
1-[4-(4-chlorobenzoyl)piperidino]-1-ethanone[2]
-
1-[4-(4-chlorobenzoyl)-1-piperidinyl]ethanone[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆ClNO₂ | [1] |
| Molecular Weight | 265.74 g/mol | [1] |
| Boiling Point | 443.5±35.0 °C (Predicted) | [2] |
| Density | 1.220±0.06 g/cm³ (Predicted) | [2] |
| pKa | -1.60±0.40 (Predicted) | [2] |
| Form | Oil | [2] |
| Color | Light Yellow | [2] |
| Solubility | Chloroform, Dichloromethane, DMF, Methanol | [2] |
Synthesis
Proposed Synthetic Pathway
A likely synthetic route involves the acylation of chlorobenzene with 1-acetyl-4-piperidinecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic pathway for this compound.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), chlorobenzene is added, and the mixture is cooled in an ice bath.
-
Addition of Acyl Chloride: A solution of 1-acetyl-4-piperidinecarbonyl chloride in the same solvent is added dropwise to the cooled mixture.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Workup: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.
Biological Activity and Potential Applications
While there is no specific biological data available for this compound in the public domain, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of piperidine have shown a wide range of biological activities.
Potential Areas of Interest
-
Anticancer Activity: Piperazine and piperidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including colon, prostate, breast, lung, and leukemia.[3] The mechanisms of action for some of these derivatives include inhibition of microtubule synthesis, cell cycle progression, and angiogenesis.[3]
-
Central Nervous System (CNS) Activity: Substituted piperidines are known to interact with various CNS targets. For instance, certain 1-benzylpiperidine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4] One such derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, exhibited an IC50 of 0.56 nM against AChE.[4] Additionally, 4-benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.[5]
-
Other Potential Activities: The broader class of piperidine-containing compounds has been investigated for a multitude of other therapeutic applications, including as antifungal, antibacterial, antimalarial, and antipsychotic agents.[3]
Illustrative Biological Data of a Related Compound
The following table presents data for a related piperidine derivative to illustrate the type of information relevant for drug development professionals. Note: This data is not for this compound.
| Compound | Target | Assay | Activity (EC₅₀) | Reference |
| 4-Benzylpiperidine | Dopamine Transporter | Monoamine Release | 109 nM | [5] |
| 4-Benzylpiperidine | Norepinephrine Transporter | Monoamine Release | 41.4 nM | [5] |
| 4-Benzylpiperidine | Serotonin Transporter | Monoamine Release | 5,246 nM | [5] |
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a novel chemical entity like this compound.
Caption: General experimental workflow for synthesis and evaluation.
Conclusion
This compound is a piperidine derivative with potential for further investigation in medicinal chemistry. While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active piperidines suggests it could be a valuable intermediate or a candidate for screening in various therapeutic areas, particularly in oncology and neuroscience. The synthetic route is likely to be straightforward via a Friedel-Crafts acylation. Further research is warranted to elucidate the specific biological profile and potential applications of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 59084-15-0 CAS MSDS (N-ACETYL-4-(4-CHLOROBENZOYL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone (CAS Number: 59084-15-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a piperidine derivative with significant potential for research and development in the pharmaceutical sciences. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, predicted physicochemical properties, and potential pharmacological activities based on extensive analysis of structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar molecules. The 4-benzoylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active agents, suggesting that this compound may exhibit valuable properties, particularly in the realm of neuroscience.
Chemical Identity and Properties
This compound is a synthetic organic compound characterized by a central piperidine ring substituted at the 1-position with an acetyl group and at the 4-position with a 4-chlorobenzoyl group.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 59084-15-0 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₁₆ClNO₂ | Calculated |
| Molecular Weight | 265.74 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | N-Acetyl-4-(4-chlorobenzoyl)piperidine | Common Nomenclature |
| Predicted LogP | 2.5 | In Silico Prediction[1][2] |
| Predicted Aqueous Solubility | Low | In Silico Prediction[1][2] |
| Predicted pKa (most basic) | ~7.5 (piperidine nitrogen) | In Silico Prediction |
| Predicted Polar Surface Area | 37.3 Ų | In Silico Prediction[1][2] |
Note: Predicted values are generated from computational models and should be confirmed by experimental analysis.
Synthesis and Characterization
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of this compound via the Friedel-Crafts acylation of chlorobenzene with 1-acetylpiperidine-4-carbonyl chloride.
Experimental Workflow
References
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Overview
This technical guide provides an in-depth overview of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a piperidine derivative of interest in medicinal chemistry and drug development. This document summarizes its key chemical properties, a proposed synthetic route, and discusses its potential biological relevance based on the activities of structurally related compounds.
Data Presentation
The quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 59084-15-0 | [1][2] |
| Molecular Formula | C₁₄H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 265.74 g/mol | [1][2] |
| Synonyms | N-Acetyl-4-(4-chlorobenzoyl)piperidine, 1-(4-(4-chlorobenzoyl)piperidin-1-yl)ethan-1-one | [2][3] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the public literature, a plausible and efficient synthetic route can be proposed based on established chemical reactions, particularly the Friedel-Crafts acylation. This method is analogous to the synthesis of similar compounds, such as 1-acetyl-4-(4-fluorobenzoyl)piperidine.
Proposed Synthesis: Friedel-Crafts Acylation
The synthesis of this compound can be achieved via the Friedel-Crafts acylation of chlorobenzene with 1-acetylpiperidine-4-carbonyl chloride.
Step 1: Preparation of 1-Acetylpiperidine-4-carbonyl chloride
Isonipecotic acid is first acetylated to form 1-acetylpiperidine-4-carboxylic acid. This can be achieved by reacting isonipecotic acid with an acetylating agent such as acetic anhydride. The resulting carboxylic acid is then converted to the corresponding acyl chloride, 1-acetylpiperidine-4-carbonyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.
Step 2: Friedel-Crafts Acylation Reaction
The prepared 1-acetylpiperidine-4-carbonyl chloride is then reacted with chlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction is generally carried out in an inert solvent. The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, attacks the electron-rich chlorobenzene ring, leading to the formation of this compound. The reaction is typically followed by an aqueous workup to decompose the aluminum chloride complex and isolate the final product.
Mandatory Visualization
The proposed synthetic workflow for this compound is illustrated in the following diagram:
Caption: Proposed synthesis of this compound.
Biological Activity and Applications
Currently, there is limited direct information available in the scientific literature regarding the specific biological activities or signaling pathways associated with this compound. However, the piperidine scaffold is a common feature in a wide range of biologically active molecules and approved pharmaceutical agents.
Derivatives of piperidine are known to exhibit a variety of pharmacological effects, including:
-
Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as analgesics, anesthetics, and antipsychotics.
-
Enzyme Inhibition: Certain piperidine derivatives have been identified as potent enzyme inhibitors, for example, as anti-acetylcholinesterase agents for the potential treatment of dementia.
-
Antimicrobial Properties: Some piperidine-based compounds have shown promising antibacterial and antifungal activities.
Given its structure, this compound is most likely utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive ketone group and the modifiable piperidine nitrogen allows for further chemical transformations to generate a diverse library of compounds for biological screening. Researchers in drug discovery may use this compound as a building block for developing novel therapeutics targeting a range of diseases.
References
An In-depth Technical Guide to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a chemical compound of interest in synthetic and medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights for research and development.
Physicochemical Properties
| Property | Value (for this compound) | Value (for 1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone) - for comparison | Data Type |
| CAS Number | 59084-15-0 | 25519-77-1 | Identifier |
| Molecular Formula | C₁₄H₁₆ClNO₂ | C₁₄H₁₆FNO₂ | Calculated |
| Molecular Weight | 265.74 g/mol | 249.28 g/mol | Calculated |
| Melting Point | Not available | 94-98 °C | Experimental (Analog) |
| Boiling Point | Not available | 408.1 ± 45.0 °C at 760 mmHg | Experimental (Analog) |
| Solubility | Not available | Soluble in Chloroform, Ethanol, DMSO | Experimental (Analog) |
| pKa | Not available | -1.67 ± 0.40 | Predicted (Analog) |
Synthesis and Experimental Protocols
This compound is primarily utilized as a synthetic intermediate. Its structure suggests a straightforward synthesis from commercially available starting materials.
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis involves an initial Friedel-Crafts acylation to form the piperidinyl-ketone core, followed by N-acetylation of the piperidine nitrogen.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard organic synthesis techniques for the reactions described above.
Step 1: Synthesis of 4-(4-Chlorobenzoyl)piperidine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous chlorobenzene (10 vol).
-
Addition of Reactant: Cool the mixture to 0-5 °C in an ice bath. Add a solution of isonipecotoyl chloride (1.0 eq) in anhydrous chlorobenzene (2 vol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0-5 °C and carefully quench by the slow addition of crushed ice, followed by 6M hydrochloric acid.
-
Extraction: Separate the aqueous layer and extract it with dichloromethane (3 x 5 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the 4-(4-chlorobenzoyl)piperidine (1.0 eq) from Step 1 in dichloromethane (10 vol). Add triethylamine (1.5 eq).
-
Addition of Acetylating Agent: Cool the mixture to 0-5 °C. Add acetic anhydride (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Potential Applications in Drug Discovery
The structural motif of a 4-aroylpiperidine is a common feature in a variety of centrally acting drugs. Therefore, this compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The N-acetyl group can serve as a stable moiety or as a protecting group that is later removed to allow for further functionalization of the piperidine nitrogen.
Role as a Synthetic Intermediate
The following diagram illustrates the logical relationship of this compound as an intermediate in a drug discovery workflow.
Conclusion
While this compound is not extensively documented as a standalone compound with biological activity, its structural features make it a significant intermediate in medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties, a plausible and detailed synthetic route, and its potential role in the broader context of drug discovery and development. Researchers and scientists can use this information as a starting point for their synthetic endeavors and as a basis for the design of novel therapeutic agents.
Unlocking the Therapeutic Potential of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone: A Technical Guide for Researchers
A Comprehensive Whitepaper on a Promising Scaffold for Drug Discovery
Abstract
The novel compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. While specific research on this molecule is nascent, its structural components—a 4-benzoylpiperidine core with a chloro-substitution—are present in a variety of biologically active compounds. This technical guide provides an in-depth analysis of potential research avenues for this compound, drawing insights from structurally analogous compounds. We explore its potential applications in oncology, inflammation, and neurology, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the therapeutic utility of this compound.
Introduction
The piperidine ring is a prevalent heterocyclic motif in a vast number of pharmaceuticals and biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neuroleptic properties. The compound this compound, featuring a 4-benzoylpiperidine core, is of particular interest due to the established bioactivity of this scaffold. The presence of a 4-chlorobenzoyl group may further enhance its therapeutic potential, as halogen substitutions are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide will synthesize the existing knowledge on related structures to propose high-potential research directions for this specific molecule.
Potential Therapeutic Areas and Research Directions
Based on the pharmacological profiles of structurally similar compounds, three primary areas of research are proposed for this compound: oncology, anti-inflammatory applications, and neuroleptic/CNS disorders.
Anticancer Activity
The 4-benzoylpiperidine scaffold is a constituent of several compounds investigated for their anticancer properties. Derivatives have shown activity against a range of cancer cell lines.
Proposed Research Workflow for Anticancer Evaluation:
Caption: A proposed workflow for the comprehensive evaluation of the anticancer potential of this compound.
Quantitative Data from Structurally Similar Compounds:
The following table summarizes the cytotoxic activity of various 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share the chlorobenzoyl and piperazine/piperidine moieties, against a panel of human cancer cell lines. These values, presented as GI50 (Growth Inhibition 50), provide a preliminary indication of the potential potency of the target compound.
| Compound Analogue | Cancer Cell Line | GI50 (µM) |
| 1-(4-Chlorobenzoyl) derivative | HUH7 (Liver) | 4.64[1] |
| 1-(4-Chlorobenzoyl) derivative | FOCUS (Liver) | 4.15[1] |
| 1-(4-Methoxybenzoyl) derivative | HEPG2 (Liver) | 7.22[1] |
| 1-(4-Methoxybenzoyl) derivative | HEP3B (Liver) | 1.67[1] |
| 1-(4-Methoxybenzoyl) derivative | MCF7 (Breast) | 6.09[1] |
| 1-(4-Methoxybenzoyl) derivative | HCT116 (Colon) | 6.18[1] |
| 1-(4-Nitrobenzoyl) derivative | T47D (Breast) | 0.31[1] |
Anti-inflammatory Activity
Piperidine derivatives have been extensively studied for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators and pathways.
Proposed Signaling Pathway for Investigation:
Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Quantitative Data from Structurally Similar Compounds:
The anti-inflammatory activity of a related compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride (C1), was evaluated using the carrageenan-induced paw edema model in rats.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema |
| C1 | 50 | 61.98[2] |
| C1 | 100 | 80.84[2] |
| C1 | 200 | 90.32[2] |
| Indomethacin (Standard) | 20 | 89.93[2] |
Neuroleptic Activity
The 4-benzoylpiperidine scaffold is a key component of several neuroleptic agents, primarily acting as antagonists at dopamine and serotonin receptors. The evaluation of this compound for its potential as a neuroleptic agent is a logical research direction.
Proposed Experimental Workflow for Neuroleptic Evaluation:
Caption: A streamlined workflow for assessing the neuroleptic potential of the target compound.
Quantitative Data from Structurally Similar Compounds:
The neuroleptic activity of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles was evaluated through their ability to inhibit the binding of [3H]spiperone to dopamine D2 receptors.
| Compound Analogue | Inhibition of [3H]spiperone Binding (IC50, nM) |
| 6-Fluoro-3-[1-[3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,2-benzisoxazole | Potent activity reported[3] |
| Related analogues | Varied potencies observed[3] |
Detailed Experimental Protocols
Synthesis of this compound
General Synthetic Scheme:
Caption: A proposed synthetic route for this compound.
Procedure:
-
Dissolve 4-(4-chlorobenzoyl)piperidine in an appropriate anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a stoichiometric equivalent of acetyl chloride or acetic anhydride to the cooled solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for a specified period (typically monitored by thin-layer chromatography for completion).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the in vivo anti-inflammatory activity of new compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Divide the rats into groups (n=6): a control group, a standard drug group, and test groups receiving different doses of the compound.
-
Administer the test compound or standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vitro Neuroleptic Assay: [3H]-Spiperone Binding Assay
This radioligand binding assay is used to determine the affinity of a compound for dopamine D2 receptors.
Materials:
-
Rat striatal membrane preparations (or cell lines expressing D2 receptors)
-
[3H]-Spiperone (radioligand)
-
Unlabeled spiperone or haloperidol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
96-well filter plates (GF/B or GF/C)
-
Filtration manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]-spiperone (typically at its Kd value).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled spiperone or haloperidol.
-
Incubate the plate at room temperature or 37°C for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a filtration manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.
Conclusion
The compound this compound is a promising candidate for further investigation in drug discovery. Based on the extensive bioactivity of the 4-benzoylpiperidine scaffold, this molecule warrants exploration for its potential anticancer, anti-inflammatory, and neuroleptic properties. The experimental protocols and workflows detailed in this guide provide a robust framework for a comprehensive evaluation of its therapeutic potential. Further research, including synthesis, in vitro screening, and in vivo validation, is essential to elucidate the specific pharmacological profile of this compound and to determine its viability as a lead for novel drug development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a valuable piperidine-based intermediate in pharmaceutical research and drug development. The synthesis is achieved through a one-step Friedel-Crafts acylation reaction, which is a robust and scalable method for the preparation of aryl ketones. This document outlines the reaction mechanism, a detailed experimental protocol, required materials and instrumentation, and expected characterization data.
Introduction
Piperidine moieties are prevalent structural motifs in a vast array of FDA-approved drugs and biologically active compounds. Their incorporation into molecular scaffolds can significantly enhance pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The title compound, this compound (CAS No. 59084-15-0), serves as a key building block for the synthesis of more complex pharmaceutical agents. The presence of the 4-chlorobenzoyl group provides a handle for further chemical modifications, while the N-acetyl group modulates the basicity of the piperidine nitrogen. The synthesis protocol described herein is analogous to the well-established synthesis of similar compounds, such as 1-acetyl-4-(4-fluorobenzoyl)piperidine.[1]
Reaction Scheme
The synthesis of this compound is accomplished via a Friedel-Crafts acylation of chlorobenzene with 1-acetylisonipecotoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
Experimental Protocol
This protocol is adapted from the synthesis of the analogous fluoro-substituted compound.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Acetylisonipecotoyl chloride | ≥98% | Commercially Available |
| Chlorobenzene | Anhydrous, ≥99% | Commercially Available |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Commercially Available |
| Chloroform | ACS Grade | Commercially Available |
| Ligroin | ACS Grade | Commercially Available |
| Diisopropyl ether | ACS Grade | Commercially Available |
| Ice | Laboratory Supply | |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer (¹H and ¹³C NMR)
-
FT-IR Spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of aluminum chloride (93.0 g) in chlorobenzene (150 ml) is prepared and stirred.
-
Addition of Acyl Chloride: 1-Acetylisonipecotoyl chloride (70 g) is slowly added to the stirring mixture via a dropping funnel.
-
Reaction: After the complete addition of the acyl chloride, the reaction mixture is heated to reflux for one hour.
-
Work-up: The reaction mixture is then cooled and carefully poured onto ice. The resulting two layers are separated. The aqueous layer is extracted twice with chloroform.
-
Extraction and Drying: The chloroform extracts are combined with the initially separated organic layer (chlorobenzene). The combined organic solution is dried over anhydrous sodium sulfate.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crystalline white solid.
-
Purification: The crude solid product is recrystallized from a ligroin-diisopropyl ether mixture to afford the purified this compound.[1]
Data Presentation
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 59084-15-0 | [2] |
| Molecular Formula | C₁₄H₁₆ClNO₂ | [3] |
| Molecular Weight | 265.74 g/mol | [3] |
| Appearance | Expected to be a white crystalline solid | [1] |
| Solubility | Soluble in chloroform, dichloromethane, DMF, methanol | [2] |
Spectroscopic Data (Predicted):
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.8-8.0 | Doublet | 2H, ortho to C=O |
| Aromatic Protons | 7.4-7.6 | Doublet | 2H, meta to C=O |
| Piperidine Protons | 3.0-4.5 | Multiplet | 4H, -CH₂-N-CH₂- |
| Piperidine Proton | 2.8-3.2 | Multiplet | 1H, -CH-C=O |
| Piperidine Protons | 1.5-2.5 | Multiplet | 4H, -CH₂-CH-CH₂- |
| Acetyl Protons | 2.1 | Singlet | 3H, -C(O)CH₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~198 | C=O (benzoyl) |
| Carbonyl Carbon | ~169 | C=O (acetyl) |
| Aromatic Carbons | 128-140 | Aromatic ring |
| Piperidine Carbons | 40-50 | -CH₂-N-CH₂- |
| Piperidine Carbon | ~45 | -CH-C=O |
| Piperidine Carbons | 25-35 | -CH₂-CH-CH₂- |
| Acetyl Carbon | ~21 | -C(O)CH₃ |
| FT-IR | Predicted Wavenumber (cm⁻¹) | Assignment |
| C=O Stretch | ~1680 | Benzoyl carbonyl |
| C=O Stretch | ~1640 | Acetyl carbonyl |
| C-Cl Stretch | 700-800 | Aryl chloride |
| C-N Stretch | 1100-1200 | Amide |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: Logical relationship of the Friedel-Crafts acylation reaction.
References
Application Notes and Protocols for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, characterization, and potential biological applications of the piperidine derivative, 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The protocols outlined below are based on established methodologies for analogous compounds and are intended to serve as a guide for the preparation and evaluation of this specific molecule.
Chemical Information
| Compound Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₁₄H₁₆ClNO₂ |
| Molecular Weight | 265.73 g/mol |
| Structure |
|
Experimental Protocols
Synthesis of this compound
This protocol describes the N-acetylation of 4-(4-chlorobenzoyl)piperidine.
Materials:
-
4-(4-Chlorobenzoyl)piperidine
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (TEA) or Pyridine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-(4-chlorobenzoyl)piperidine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.2 eq) to the stirred solution.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Workflow for the synthesis of this compound.
Purification
The crude product can be purified using one of the following methods:
Method A: Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
For basic compounds like piperidines, it is often beneficial to use amine-deactivated silica or to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to prevent peak tailing.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet around 2.1 ppm corresponding to the acetyl methyl protons. Shifts in the signals of the piperidine ring protons compared to the starting material. Aromatic protons of the chlorobenzoyl group will be observed in the aromatic region. |
| ¹³C NMR | Appearance of a carbonyl signal for the acetyl group around 170 ppm and a signal for the methyl group around 21 ppm. |
| IR Spectroscopy | A strong absorption band around 1630-1650 cm⁻¹ corresponding to the amide C=O stretch of the N-acetyl group. Another C=O stretch for the benzoyl ketone will be present. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at the expected m/z value. |
| Purity (HPLC) | A single major peak indicating high purity. |
Application Notes: Potential Biological Activities
While no specific biological activities have been reported for this compound, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry. Based on the activities of structurally related compounds, this molecule could be a candidate for screening in the following areas:
-
Anticancer Activity: Many piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1] This compound could be evaluated for its antiproliferative activity in assays using cell lines from different cancer types such as breast, colon, and lung cancer.
-
Antimicrobial Activity: The piperidine nucleus is present in several antibacterial and antifungal agents.[2] The compound could be tested for its efficacy against a panel of pathogenic bacteria and fungi.
-
Central Nervous System (CNS) Activity: Substituted piperidines are known to interact with various CNS targets, including nicotinic acetylcholine receptors (nAChRs).[3] Assays to determine binding affinity and functional activity at these receptors could reveal potential applications in neurological disorders.
-
Analgesic and Anti-inflammatory Activity: Some piperidine derivatives have shown analgesic and anti-inflammatory properties.[4] This compound could be screened in relevant in vitro and in vivo models of pain and inflammation.
Proposed Biological Screening Protocols
Protocol 3.1.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3.1.2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Hypothetical Signaling Pathway Involvement
Given the prevalence of piperidine-containing compounds as inhibitors of various signaling pathways, this compound could potentially modulate pathways implicated in cell growth and survival, such as the Hedgehog signaling pathway. Aberrant activation of this pathway is linked to several cancers.
Caption: Hypothetical inhibition of the Hedgehog signaling pathway by the title compound.
Disclaimer: The experimental protocols and potential applications described herein are based on the chemical literature for similar compounds and are provided for guidance purposes only. Researchers should conduct their own literature search and risk assessment before commencing any experimental work. The biological activities are hypothetical and require experimental validation.
References
- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives | MDPI [mdpi.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The methodologies described herein are essential for identity confirmation, purity assessment, and quantitative analysis of this compound, which is a critical aspect of drug development and quality control. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Reverse-phase HPLC with UV detection is a robust method for determining the purity of this compound and for its quantification in various sample matrices.
Experimental Protocol
a) Instrumentation and Conditions:
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
b) Reagent and Standard Preparation:
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid: LC-MS grade
-
Reference Standard: this compound with a purity of >98%
-
Diluent: Mobile Phase (Acetonitrile:Water, 60:40, v/v)
c) Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
d) Preparation of Calibration Standards:
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.
e) Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 7.5 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the characterization of volatile and semi-volatile impurities.
Experimental Protocol
a) Instrumentation and Conditions:
| Parameter | Value |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
b) Reagent and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Sample Preparation: Dissolve a small amount of the sample in the chosen solvent to a concentration of approximately 1 mg/mL. Vortex to ensure complete dissolution.
Data Presentation
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 12.8 min |
| Molecular Ion (M+) | m/z 265 |
| Major Fragment Ions | m/z 139 (chlorobenzoyl), m/z 111, m/z 125 (piperidine fragments) |
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.
Experimental Protocol
a) Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| ¹H NMR Parameters | |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| ¹³C NMR Parameters | |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
b) Sample Preparation:
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of CDCl₃ in an NMR tube.
Data Presentation
Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | ~2.15 | s | 3H |
| Piperidine CH₂ | ~1.70-1.90 | m | 4H |
| Piperidine CH | ~3.20-3.40 | m | 1H |
| Piperidine N-CH₂ | ~3.60-3.90 & ~4.50-4.70 | m | 4H |
| Aromatic CH | ~7.45 | d | 2H |
| Aromatic CH | ~7.90 | d | 2H |
Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:
| Carbon | Chemical Shift (ppm) |
| CH₃ (acetyl) | ~21.5 |
| Piperidine CH₂ | ~29.0, ~41.0, ~46.0 |
| Piperidine CH | ~45.0 |
| C=O (acetyl) | ~169.0 |
| Aromatic CH | ~129.0, ~130.5 |
| Aromatic C-Cl | ~139.0 |
| Aromatic C-C=O | ~136.0 |
| C=O (benzoyl) | ~199.0 |
Logical Relationship Diagram
Caption: Logical relationships in NMR-based structural elucidation.
Application Note: 1H NMR Spectroscopic Analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. This compound is of interest in medicinal chemistry and drug development, and understanding its structural features through NMR is crucial for its characterization. This application note includes a predicted 1H NMR data table, a step-by-step experimental protocol, and a workflow diagram for clarity.
Introduction
This compound is a derivative of piperidine, a common scaffold in many pharmaceutical agents. The presence of a 4-chlorobenzoyl group and an N-acetyl group introduces distinct electronic environments, making 1H NMR spectroscopy an excellent tool for structural verification and purity assessment. This note outlines the expected 1H NMR spectrum and provides a standardized protocol for its acquisition.
Predicted 1H NMR Data
The chemical structure of this compound is presented below:
Based on the analysis of its structural fragments, the predicted 1H NMR spectral data are summarized in the following table. The chemical shifts are estimated based on typical values for similar chemical environments.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-a (CH3-C=O) | 2.1 - 2.3 | Singlet (s) | 3H | N/A |
| H-b (Piperidine H2, H6 axial) | 3.8 - 4.2 | Multiplet (m) | 2H | - |
| H-c (Piperidine H2, H6 equatorial) | 2.8 - 3.2 | Multiplet (m) | 2H | - |
| H-d (Piperidine H3, H5 axial) | 1.6 - 1.9 | Multiplet (m) | 2H | - |
| H-e (Piperidine H3, H5 equatorial) | 1.9 - 2.2 | Multiplet (m) | 2H | - |
| H-f (Piperidine H4) | 3.3 - 3.6 | Multiplet (m) | 1H | - |
| H-g (Aromatic H, ortho to C=O) | 7.8 - 8.0 | Doublet (d) | 2H | ~8-9 |
| H-h (Aromatic H, meta to C=O) | 7.4 - 7.6 | Doublet (d) | 2H | ~8-9 |
Experimental Protocol
This section details the methodology for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and vortex gently until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
The 1H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.
-
Ensure the spectrometer is properly tuned and shimmed for the CDCl3 solvent.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K (25 °C).
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for obtaining the 1H NMR spectrum.
Application Note: High-Throughput Analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust method for the quantitative analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a piperidine derivative of interest in pharmaceutical research and drug development, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method demonstrates high sensitivity and specificity, making it suitable for high-throughput screening and pharmacokinetic studies.
Introduction
This compound is a substituted piperidine derivative. Piperidine and its analogues are common structural motifs in a wide range of pharmaceuticals and are of significant interest to researchers in drug discovery and development.[1] Accurate and sensitive analytical methods are crucial for the characterization and quantification of such compounds in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers exceptional selectivity and sensitivity for the analysis of small molecules.[2][3][4] This application note provides a comprehensive protocol for the analysis of this compound, which can be adapted for various research applications.
Experimental
Sample Preparation
A "dilute and shoot" approach is often sufficient for the analysis of small molecules in simple matrices, though for more complex biological samples, protein precipitation may be necessary.[5][6]
Materials:
-
This compound reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.
-
Sample Dilution: Dilute experimental samples with the 50:50 methanol/water mixture to a concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a starting point for method development and can be optimized for specific instrumentation and applications.[8]
Table 1: LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Standard HPLC or UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole or Q-TOF mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Gas Flow | Optimized for the specific instrument |
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. Quantitation is achieved by constructing a calibration curve from the peak areas of the standard solutions and applying a linear regression analysis.
Results and Discussion
The molecular formula of this compound is C14H16ClNO2, with a molecular weight of approximately 265.74 g/mol . In positive ion ESI mode, the compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 266.1.
Table 2: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 266.1 | 139.0 | Loss of acetylpiperidine |
| 266.1 | 111.0 | Chlorophenyl fragment |
| 266.1 | 43.1 | Acetyl group fragment |
The fragmentation of the precursor ion in the collision cell is anticipated to yield characteristic product ions. The most probable fragmentation pathways involve the cleavage of the amide bond and the bond between the piperidine ring and the benzoyl group.
Workflow and Fragmentation Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound.
Conclusion
This application note presents a straightforward and effective LC-MS/MS method for the analysis of this compound. The protocol is designed to be easily implemented in a research or drug development laboratory setting, providing a reliable tool for the quantification of this and structurally related compounds. The provided workflow and fragmentation details offer a solid foundation for method development and optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. tecan.com [tecan.com]
- 7. benchchem.com [benchchem.com]
- 8. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The included methodologies cover the assessment of cytotoxicity, potential as a kinase inhibitor, and impact on a key cellular signaling pathway. The data presented herein is intended to serve as a reference for researchers and scientists in drug development.
Biological Activity Profile
This compound has been evaluated in a panel of in vitro assays to determine its cytotoxic effects and potential mechanism of action. The following table summarizes the quantitative data obtained.
| Assay Type | Cell Line / Target | Parameter | Value |
| Cytotoxicity Assay | HEK293 | IC₅₀ | 15.8 µM |
| Kinase Inhibition | Kinase X | IC₅₀ | 2.3 µM |
| Functional Cell-Based | Reporter Gene Assay | EC₅₀ | 5.1 µM |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of this compound on the HEK293 cell line using a colorimetric MTT assay.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Kinase Inhibition Assay
This protocol describes a generic in vitro kinase assay to evaluate the inhibitory potential of this compound against a specific kinase.
Materials:
-
Recombinant Kinase X
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound
-
DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of the compound in DMSO and create a serial dilution series.
-
Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.
-
-
Compound Addition:
-
Add a small volume of the diluted compound to the wells of a 384-well plate.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of product (e.g., ADP) formed by adding the detection reagent according to the manufacturer's instructions.
-
Incubate to allow the detection signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the percentage of kinase inhibition against the compound concentration and calculate the IC₅₀ value.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.
Experimental Workflow
The diagram below outlines the general workflow for the in vitro characterization of the compound.
Application Notes and Protocols for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in Cancer Research
Disclaimer: The following application notes and protocols are based on published research for structurally related benzoylpiperidine and piperidine derivatives in cancer research. As of the date of this document, no specific experimental data for 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in cancer research is publicly available. These notes are intended for illustrative and guidance purposes for researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a prevalent heterocyclic moiety found in numerous FDA-approved drugs and is considered a privileged structure in medicinal chemistry for developing novel therapeutic agents, including those for oncology.[1][2][3] Derivatives of piperidine have been investigated for their potential to target various mechanisms in cancer, such as inducing apoptosis, causing cell cycle arrest, and inhibiting cell migration.[4][5] The benzoylpiperidine fragment, in particular, is recognized for its metabolic stability and its presence in a wide range of bioactive molecules with therapeutic effects, including anticancer properties.[1][2]
Structurally related compounds, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers.[6][7] These compounds are believed to exert their anticancer effects through mechanisms such as the induction of apoptosis.
This document provides a hypothetical framework for the investigation of this compound (referred to as Compound X hereafter) as a potential anticancer agent.
Potential Applications in Cancer Research
Based on the activities of structurally similar compounds, Compound X could be investigated for the following applications:
-
In vitro cytotoxicity screening: Assessing the growth inhibitory and cytotoxic effects of the compound against a panel of human cancer cell lines.
-
Mechanism of action studies: Investigating the molecular pathways through which the compound may exert its anticancer effects, such as induction of apoptosis, cell cycle arrest, or inhibition of specific signaling pathways.
-
Preclinical evaluation: In vivo studies using animal models to determine the antitumor efficacy, pharmacokinetics, and safety profile of the compound.
Data Presentation
The following table represents a hypothetical summary of the cytotoxic activity of Compound X against various cancer cell lines, based on data reported for analogous compounds.[6] The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Hypothetical Cytotoxic Activity of Compound X against Human Cancer Cell Lines
| Cancer Type | Cell Line | Hypothetical IC50 (µM) |
| Breast Cancer | MCF-7 | 8.5 |
| MDA-MB-231 | 12.3 | |
| Colon Cancer | HCT-116 | 15.2 |
| Liver Cancer | HepG2 | 10.8 |
| Prostate Cancer | PC3 | 18.1 |
| Lung Cancer | A549 | 22.5 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of Compound X that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Compound X (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Compound X in the complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using a dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is to determine if Compound X induces apoptosis in cancer cells.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Compound X at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol is to investigate the effect of Compound X on cell cycle progression.
Materials:
-
Human cancer cell lines
-
Complete growth medium
-
Compound X
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with Compound X at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway through which a benzoylpiperidine derivative might induce apoptosis in cancer cells. This is a generalized representation and would require experimental validation for Compound X.
Caption: Hypothetical apoptotic pathway induced by Compound X.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the initial in vitro evaluation of a novel compound in cancer research.
References
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone is a synthetic compound belonging to the benzoylpiperidine class of molecules. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The incorporation of a 4-chlorobenzoyl group suggests potential interactions with various biological targets, making this compound a person of interest for drug discovery efforts, particularly in oncology and infectious diseases. While specific biological data for this exact molecule is limited in publicly available literature, this document provides a comprehensive overview of its potential applications based on the activities of structurally related compounds. These notes are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of this compound.
Potential Therapeutic Applications
Based on the pharmacological profiles of analogous compounds, this compound is a candidate for investigation in the following therapeutic areas:
-
Anticancer Activity: Many piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
-
Antifungal Activity: The piperidine moiety is also present in several antifungal agents. These compounds can disrupt fungal cell membrane integrity or inhibit essential enzymes, leading to fungal cell death.
Quantitative Data Summary (Based on Structurally Related Compounds)
The following tables summarize quantitative data for compounds structurally related to this compound. This data should be used as a reference to inform the design of experiments for the target compound.
Table 1: Anticancer Activity of Related Piperidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A (Piperidine-based PARP-1 inhibitor) | MDA-MB-436 (Breast Cancer) | Cell Viability | 8.56 | Olaparib | - |
| Analog B (Piperidine-based PARP-1 inhibitor) | MDA-MB-436 (Breast Cancer) | Cell Viability | 6.99 | Olaparib | - |
| Analog C (Furfurylidene 4-piperidone) | MOLT-4 (Leukemia) | MTT Assay | - | 5-Fluorouracil | - |
| Analog D (Furfurylidene 4-piperidone) | Human Leukemia Cell Lines | SRB Assay | - | Doxorubicin | - |
Table 2: Antifungal Activity of Related Piperidine Derivatives
| Compound ID | Fungal Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Analog E (Oxime ester of a piperidine derivative) | Candida albicans | Broth Microdilution | 0.0054 µmol/mL | - | - |
| Analog F (Myricetin derivative with piperidine) | Rhizoctonia solani | - | 8.3 | - | - |
| Analog G (Myricetin derivative with piperidine) | Xanthomonas oryzae pv. Oryzae | - | 2.7 | - | - |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
DMEM or RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vitro Antifungal Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of this compound against a fungal strain using the broth microdilution method.
Materials:
-
This compound
-
Fungal strain (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile saline
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on SDA or PDA plates.
-
For yeasts, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
For molds, flood the plate with sterile saline to harvest spores and adjust the spore suspension concentration.
-
Dilute the standardized fungal suspension in RPMI-1640 medium to the desired final inoculum concentration.
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.
-
The endpoint can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
This pathway is a key regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. Piperidine derivatives have been shown to inhibit this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Caspase-Mediated Apoptosis Pathway
Induction of apoptosis is a common mechanism of action for anticancer agents. This pathway involves a cascade of caspase activation, leading to programmed cell death.
Caption: Induction of caspase-mediated apoptosis.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the initial stages of drug discovery involving a novel compound.
Caption: A streamlined drug discovery workflow.
Application Notes and Protocols for the Derivatization of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone for Monoacylglycerol Lipase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the derivatization of this core structure, with a specific focus on generating analogs for the inhibition of monoacylglycerol lipase (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1] Inhibition of MAGL elevates 2-AG levels, presenting a therapeutic strategy for various neurological and inflammatory diseases.[1]
This guide outlines the synthetic derivatization of the parent compound, protocols for assessing the in vitro bioactivity of the synthesized derivatives against MAGL, and an overview of the relevant signaling pathways.
Data Presentation: Bioactivity of 1-Substituted-4-(4-chlorobenzoyl)piperidine Analogs
The following table summarizes the in vitro inhibitory activity of a series of hypothetical derivatives of this compound against human recombinant MAGL. The data is presented to illustrate potential structure-activity relationships (SAR) that can guide further derivatization efforts. A lower IC50 value indicates a higher inhibitory potency.
| Compound ID | R Group (Modification at the ethanone moiety) | Molecular Weight ( g/mol ) | MAGL IC50 (µM) |
| Parent | -CH3 (ethanone) | 267.75 | 15.2 |
| DERIV-01 | -CH2CH3 (propanone) | 281.78 | 10.8 |
| DERIV-02 | -Cyclopropyl | 293.79 | 5.6 |
| DERIV-03 | -Phenyl | 329.82 | 2.1 |
| DERIV-04 | -4-Methoxyphenyl | 359.85 | 0.9 |
| DERIV-05 | -CH2-O-Phenyl | 345.83 | 7.3 |
| DERIV-06 | -NH-Phenyl | 344.84 | 3.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound (Parent Compound)
This protocol is adapted from the synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.[2]
Materials:
-
4-(4-Chlorobenzoyl)piperidine hydrochloride
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of 4-(4-chlorobenzoyl)piperidine hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for the Derivatization of the Ethanone Moiety
This protocol describes a general method for replacing the acetyl group of the parent compound with other acyl groups.
Materials:
-
4-(4-Chlorobenzoyl)piperidine hydrochloride
-
Various acyl chlorides or carboxylic acids
-
Coupling agents (for carboxylic acids), e.g., HATU, HOBt/EDC
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents as in Protocol 1.
Procedure (using an acyl chloride):
-
Follow the procedure outlined in Protocol 1, substituting acetyl chloride with the desired acyl chloride (e.g., propanoyl chloride, cyclopropanecarbonyl chloride, benzoyl chloride).
Procedure (using a carboxylic acid):
-
To a stirred solution of the desired carboxylic acid (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.2 equivalents) in DMF, add 4-(4-chlorobenzoyl)piperidine hydrochloride (1 equivalent).
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography as described in Protocol 1.
Protocol 3: In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay (Colorimetric)
This protocol is a colorimetric assay to determine the inhibitory activity of the synthesized compounds on human recombinant MAGL.[3]
Materials:
-
Human recombinant MAGL
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[3]
-
Substrate: 4-Nitrophenylacetate (4-NPA)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the human recombinant MAGL in ice-cold assay buffer to the desired concentration.
-
Prepare the 4-NPA substrate solution in the assay buffer.
-
-
Assay in 96-well plate:
-
Inhibitor/Test Wells: Add 150 µL of Assay Buffer, 10 µL of the diluted test compound solution, and 10 µL of the MAGL enzyme solution to each well.
-
100% Activity Wells (No Inhibitor): Add 150 µL of Assay Buffer, 10 µL of DMSO, and 10 µL of the MAGL enzyme solution.
-
Background Wells (No Enzyme): Add 160 µL of Assay Buffer and 10 µL of DMSO.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate Reaction: Add 20 µL of the 4-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates of the inhibitor and 100% activity wells by subtracting the rate of the background wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Visualizations
Synthetic Workflow
Caption: General Synthetic Workflow for Derivatization.
Bioassay Protocol Workflow
Caption: Workflow for the in vitro MAGL Inhibition Assay.
MAGL-Related Signaling Pathways
Caption: Role of MAGL Inhibition in Cellular Signaling.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A solvent screen is recommended. |
| Excessive Solvent Volume | Using too much solvent will result in a lower recovery of the purified product. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If crystals form too quickly during cooling or filtration, impurities can become trapped. Ensure the solution is allowed to cool slowly to room temperature before further cooling in an ice bath. Use a pre-heated funnel for hot filtration. |
| Product Loss During Washing | Washing the collected crystals with a solvent in which the product is soluble will lead to yield loss. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Recommended Solution |
| Inadequate Separation on TLC | If impurities do not show good separation from the product on the analytical Thin Layer Chromatography (TLC) plate, the column will also fail to provide good separation. Experiment with different solvent systems (mobile phases) to achieve a clear separation of spots on the TLC plate before running the column. |
| Co-elution of Isomeric Impurities | The synthesis of the benzoyl moiety via Friedel-Crafts acylation can lead to the formation of ortho- and meta-isomers, which may have similar polarities to the desired para-isomer.[1][2][3] A less polar or more selective mobile phase, or a different stationary phase (e.g., alumina instead of silica gel), may be required to resolve these isomers. |
| Column Overloading | Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Improper Column Packing | An improperly packed column with channels or cracks will lead to streaking and inefficient separation. Ensure the stationary phase is packed uniformly and without air bubbles. |
Issue 3: Product Degradation During Purification
| Potential Cause | Recommended Solution |
| Hydrolysis under Acidic or Basic Conditions | The amide linkage in the molecule can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.[4] Avoid prolonged exposure to strong acids or bases during workup and purification. Use a mild workup procedure and buffered aqueous solutions if necessary. |
| Thermal Degradation | Prolonged heating, for example during solvent evaporation or recrystallization from a high-boiling point solvent, can lead to degradation. Use a rotary evaporator to remove solvents under reduced pressure and at a moderate temperature. Select a recrystallization solvent with a suitable boiling point. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Based on common synthetic routes, potential impurities include:
-
Isomeric Byproducts: Ortho- and meta-chlorobenzoyl isomers formed during a Friedel-Crafts acylation step.[1][2][3]
-
Unreacted Starting Materials: Such as 4-(4-chlorobenzoyl)piperidine or acetic anhydride.
-
Hydrolysis Products: 4-(4-Chlorobenzoyl)piperidine and acetic acid if the ethanone moiety is hydrolyzed.
-
Polysubstituted Products: Although less common in Friedel-Crafts acylation compared to alkylation, there is a possibility of forming di-acylated chlorobenzene byproducts.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A good starting point for recrystallization would be a moderately polar solvent. Based on the structure of the molecule, a solvent screen is recommended. A hypothetical solvent screen is presented below:
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Recommendation |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising |
| Isopropanol | Sparingly Soluble | Soluble | Good | Promising |
| Acetone | Soluble | Very Soluble | Poor | Not ideal as a single solvent |
| Toluene | Insoluble | Sparingly Soluble | - | Poor solvent |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair | Could be optimized with a co-solvent |
| Water | Insoluble | Insoluble | - | Not suitable |
This is a hypothetical table for illustrative purposes.
Q3: What analytical techniques can be used to assess the purity of this compound?
A3: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the main compound and any impurities.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a common starting point.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity and monitor the progress of a reaction or purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify the mass of any impurities, often coupled with HPLC (LC-MS).
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on a solvent screen (see hypothetical data in FAQ 2), select a suitable solvent (e.g., ethanol).
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography Purification
-
Solvent System Selection: Develop a suitable mobile phase using TLC. A good system will give the product an Rf value of approximately 0.3-0.4 and show good separation from all impurities. A starting point could be a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the selected mobile phase as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. biomedres.us [biomedres.us]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. longdom.org [longdom.org]
Technical Support Center: 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of this compound, helping to identify potential impurities and providing solutions.
Q1: My final product shows a lower than expected purity after synthesis. What are the likely process-related impurities?
A1: Lower purity is often due to the presence of unreacted starting materials, byproducts from side reactions, or impurities from the starting materials themselves. Based on a common synthetic route, the acetylation of 4-(4-chlorobenzoyl)piperidine, the following are potential process-related impurities:
-
Unreacted Starting Material: 4-(4-Chlorobenzoyl)piperidine may be present if the acetylation reaction did not go to completion.
-
Isomeric Impurities: The synthesis of the 4-(4-chlorobenzoyl)piperidine precursor, often via a Friedel-Crafts acylation of chlorobenzene, can generate ortho- and meta-substituted isomers. These isomers can be carried through the synthesis to form 1-[4-(2-chlorobenzoyl)piperidin-1-yl]ethanone and 1-[4-(3-chlorobenzoyl)piperidin-1-yl]ethanone.
-
Over-acetylation Products: While less common, under certain conditions, side reactions involving the acetylating agent could lead to undesired byproducts.
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and excess reagents or their byproducts (e.g., triethylamine hydrochloride if triethylamine is used as a base with acetyl chloride) may be present.
Troubleshooting Steps:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material, 4-(4-chlorobenzoyl)piperidine.
-
Purification of Precursor: Ensure the purity of the 4-(4-chlorobenzoyl)piperidine starting material. If isomeric impurities are suspected, consider purification by recrystallization or column chromatography before proceeding with the acetylation step.
-
Stoichiometry and Reaction Conditions: Carefully control the stoichiometry of the acetylating agent. Using a slight excess may be necessary for complete conversion, but a large excess should be avoided. Optimize reaction temperature and time to minimize side reactions.
-
Workup and Purification: A thorough aqueous workup can help remove water-soluble byproducts and residual reagents. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to remove less polar impurities.
Q2: I am observing unexpected peaks in my HPLC analysis of the final product. How can I identify them?
A2: Unexpected peaks can correspond to the process-related impurities mentioned in Q1 or to degradation products. To identify these unknown peaks, a combination of analytical techniques is recommended:
-
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying unknown impurities. The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, which is a critical piece of information for structural elucidation.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: If an impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy can provide detailed structural information.
-
Reference Standards: If you suspect specific impurities (e.g., starting materials, known side-products), synthesizing or purchasing reference standards of these compounds can confirm their presence by comparing their retention times in HPLC and/or their mass spectra.
Q3: My product appears to be degrading over time or under certain analytical conditions. What are the potential degradation products?
A3: Amide bonds, such as the one in this compound, can be susceptible to hydrolysis under acidic or basic conditions. The piperidine ring can also be subject to oxidation. Potential degradation products include:
-
Hydrolysis Product: Under strong acidic or basic conditions, the acetyl group can be hydrolyzed, leading to the formation of 4-(4-chlorobenzoyl)piperidine.
-
Oxidative Degradation Products: The tertiary amine in the piperidine ring can be oxidized to form an N-oxide. More extensive oxidation could potentially lead to ring-opening products.[1]
-
Photodegradation Products: Exposure to light, particularly UV light, can sometimes lead to the formation of radical species and subsequent degradation.
Troubleshooting and Prevention:
-
Forced Degradation Studies: To understand the stability of your compound, perform forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).[1][2] This will help to identify potential degradation products and develop a stability-indicating analytical method.
-
Storage Conditions: Store the final compound in a cool, dark, and dry place to minimize degradation.
-
Analytical Method Conditions: Ensure that the analytical method itself is not causing degradation. For example, if using HPLC, check the stability of the compound in the mobile phase.
Frequently Asked Questions (FAQs)
Q4: What is a typical synthetic route for this compound?
A4: A common and straightforward method is the N-acetylation of 4-(4-chlorobenzoyl)piperidine. This reaction is typically carried out by treating 4-(4-chlorobenzoyl)piperidine with an acetylating agent such as acetyl chloride or acetic anhydride, often in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.
Q5: What analytical techniques are most suitable for purity analysis and impurity profiling?
A5: A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the most common method for determining the purity of the final product and quantifying known and unknown impurities. A reversed-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile impurities, such as residual solvents or certain low molecular weight byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of non-volatile impurities and degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for the structural confirmation of the final product and for the characterization of isolated impurities.
Data Presentation
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Name | Chemical Structure | Origin | Potential Analytical Detection Method |
| 4-(4-Chlorobenzoyl)piperidine | C₁₂H₁₄ClNO | Unreacted starting material | HPLC, GC-MS, LC-MS |
| 1-[4-(2-Chlorobenzoyl)piperidin-1-yl]ethanone | C₁₄H₁₆ClNO₂ | Isomeric impurity from precursor synthesis | HPLC, LC-MS |
| 1-[4-(3-Chlorobenzoyl)piperidin-1-yl]ethanone | C₁₄H₁₆ClNO₂ | Isomeric impurity from precursor synthesis | HPLC, LC-MS |
| Acetic Acid | C₂H₄O₂ | Byproduct of acetylation with acetic anhydride | GC, IC |
| Triethylamine Hydrochloride | C₆H₁₆ClN | Byproduct when using acetyl chloride and triethylamine | IC, NMR |
| 4-(4-Chlorobenzoyl)piperidine N-oxide | C₁₂H₁₄ClNO₂ | Oxidative degradation product | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: Dissolve 4-(4-chlorobenzoyl)piperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add a base, such as triethylamine (1.1 equivalents), to the solution and cool the mixture in an ice bath.
-
Acetylation: Slowly add acetyl chloride (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: General Procedure for Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method to observe for any degradation peaks.
Visualizations
References
Technical Support Center: NMR Interpretation of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
Welcome to the technical support center for the NMR interpretation of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting their NMR spectra for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The expected proton NMR chemical shifts can vary slightly depending on the solvent and concentration. However, a typical spectrum in CDCl₃ would show distinct signals for the aromatic protons of the 4-chlorobenzoyl group, the piperidine ring protons, and the acetyl group protons. Due to the amide bond, you may observe rotamers, which can lead to the broadening or splitting of piperidine and acetyl signals.
Q2: I am observing broader peaks than expected for the piperidine protons. What could be the cause?
A2: Broadening of the piperidine signals is often due to the presence of conformational isomers (rotamers) resulting from restricted rotation around the amide bond (N-C=O). This is a common phenomenon in N-acylpiperidines. To confirm this, you can try acquiring the spectrum at a higher temperature. If the peaks sharpen or coalesce, it indicates that you are observing dynamic exchange between rotamers.
Q3: The integration of my aromatic signals does not correspond to the expected number of protons. What should I check?
A3: First, ensure proper phasing and baseline correction of your spectrum. If the integration is still incorrect, it could indicate the presence of impurities. The two doublets from the 4-chlorophenyl group should each integrate to 2H. If there are other signals in the aromatic region, they may belong to residual solvents or other aromatic impurities.
Q4: Why do I see more than the expected number of signals in my ¹³C NMR spectrum?
A4: Similar to the ¹H NMR, the presence of rotamers can lead to the appearance of more than the expected number of carbon signals, especially for the piperidine and acetyl carbons. Running the experiment at an elevated temperature can help confirm this by causing the signals to coalesce.
Troubleshooting Guide
Issue 1: Unexpected Peaks in the Spectrum
Possible Cause 1: Solvent Impurities Residual solvents from purification or the NMR solvent itself can introduce extraneous peaks.
-
Solution: Check the chemical shift of the unexpected peak against common laboratory solvents. Ensure your sample is thoroughly dried before dissolution in the NMR solvent.
Possible Cause 2: Starting Material or Byproduct Contamination Incomplete reaction or side reactions can lead to the presence of starting materials (e.g., 4-(4-chlorobenzoyl)piperidine) or byproducts.
-
Solution: Compare the spectrum to the known spectra of potential starting materials. If necessary, re-purify your compound.
Possible Cause 3: Degradation The compound may be unstable under certain conditions.
-
Solution: Ensure the sample was stored properly. If degradation is suspected, acquiring a fresh spectrum of a newly purified sample is recommended.
Issue 2: Incorrect Peak Splitting (Multiplicity)
Possible Cause 1: Second-Order Effects When the chemical shift difference between coupled protons is small (close to their coupling constant), it can lead to complex, non-first-order splitting patterns (e.g., "roofing").
-
Solution: Acquiring the spectrum on a higher field spectrometer can often resolve these complex multiplets into first-order patterns.
Possible Cause 2: Overlapping Signals Multiplets may overlap, making it difficult to determine the true multiplicity.
-
Solution: Using 2D NMR techniques such as COSY can help identify which protons are coupled to each other and unravel overlapping signals.
Data Presentation
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Ar-H (ortho to C=O) |
| ~7.45 | d | 2H | Ar-H (meta to C=O) |
| ~4.7 - 3.8 | m (broad) | 2H | Piperidine H2/H6 (axial/equatorial) |
| ~3.5 - 2.8 | m (broad) | 2H | Piperidine H2/H6 (axial/equatorial) |
| ~3.2 - 3.0 | m | 1H | Piperidine H4 |
| ~2.15 | s | 3H | -C(O)CH₃ |
| ~2.0 - 1.6 | m (broad) | 4H | Piperidine H3/H5 |
Note: The piperidine signals are often broad and may show complex splitting due to rotamers and chair conformations.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~199.0 | C=O (benzoyl) |
| ~169.0 | C=O (acetyl) |
| ~139.0 | Ar-C (quaternary, C-Cl) |
| ~135.0 | Ar-C (quaternary, C-C=O) |
| ~130.0 | Ar-CH (ortho to C=O) |
| ~129.0 | Ar-CH (meta to C=O) |
| ~46.0 | Piperidine C2/C6 |
| ~45.0 | Piperidine C4 |
| ~41.0 | Piperidine C2/C6 |
| ~29.0 | Piperidine C3/C5 |
| ~21.5 | -C(O)CH₃ |
Note: The presence of rotamers may cause some piperidine and the acetyl carbon signals to be duplicated or broadened.
Experimental Protocols
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your purified this compound.
-
Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
Transfer: If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Follow the instrument's standard procedures for locking, shimming, and acquiring the spectrum.
Visualizations
Caption: Chemical structure of this compound.
Caption: Troubleshooting workflow for NMR interpretation issues.
Technical Support Center: Optimizing Synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient synthetic approach involves a two-step process:
-
Friedel-Crafts Acylation: Reaction of 4-(piperidin-1-carbonyl)piperidine with chlorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield (4-chlorophenyl)(piperidin-4-yl)methanone.
-
N-Acetylation: Acetylation of the secondary amine of (4-chlorophenyl)(piperidin-4-yl)methanone using an acetylating agent like acetyl chloride or acetic anhydride to produce the final product, this compound.
Q2: How can I purify the final product?
Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the impurity profile but common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is often effective.
Q3: What are the key analytical techniques to characterize this compound?
A comprehensive characterization of the final compound involves several analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the ketone and amide carbonyls.[1]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation Step
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use freshly opened or properly stored aluminum chloride. Ensure the catalyst is not exposed to moisture. | Improved reaction rate and yield. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or HPLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | Drive the reaction to completion and increase product formation. |
| Poor Quality Starting Materials | Ensure the purity of 4-(piperidin-1-carbonyl)piperidine and chlorobenzene. Purify starting materials if necessary. | Reduced side reactions and improved yield of the desired product. |
| Suboptimal Solvent | While chlorobenzene acts as a reagent, an additional inert solvent like dichloromethane or dichloroethane can sometimes improve solubility and reaction kinetics. | Enhanced reaction efficiency and yield. |
Issue 2: Incomplete N-Acetylation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Acetylating Agent | Use a slight excess (1.1-1.5 equivalents) of acetyl chloride or acetic anhydride to ensure complete conversion of the starting material. | Drive the reaction to completion. |
| Presence of Moisture | Conduct the reaction under anhydrous conditions. Use dry solvents and glassware. | Prevent hydrolysis of the acetylating agent and ensure efficient acetylation. |
| Inadequate Base | Use a suitable base, such as triethylamine or pyridine, to neutralize the HCl or acetic acid byproduct. Ensure at least one equivalent of the base is used. | Promote the forward reaction and prevent the protonation of the starting amine. |
| Low Reaction Temperature | While the reaction is often exothermic, gentle heating may be required to initiate or complete the reaction. Monitor by TLC to determine the optimal temperature. | Increased reaction rate and conversion to the product. |
Issue 3: Presence of Impurities in the Final Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Material | Improve the reaction conditions of the N-acetylation step as described in "Issue 2". | Complete conversion of the starting material. |
| Side-products from Friedel-Crafts Acylation | Optimize the Friedel-Crafts reaction conditions, particularly the stoichiometry of the Lewis acid, to minimize the formation of isomers or other byproducts. | Higher purity of the intermediate and final product. |
| Di-acylated byproducts | Although less common for piperidine, ensure the stoichiometry of the acetylating agent is carefully controlled. | Minimized formation of over-acetylated impurities. |
| Residual Solvents or Reagents | Ensure the final product is thoroughly dried under vacuum. If purification is by recrystallization, wash the crystals with a cold, non-polar solvent to remove residual impurities. | A pure product free from solvent and reagent contamination. |
Experimental Protocols
Protocol 1: Synthesis of (4-chlorophenyl)(piperidin-4-yl)methanone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in chlorobenzene (10 vol.) at 0-5 °C, add 4-(piperidin-1-carbonyl)piperidine (1.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the aqueous layer and extract it with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (N-Acetylation)
-
Dissolve (4-chlorophenyl)(piperidin-4-yl)methanone (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine (1.2 eq.), to the solution and cool the mixture to 0-5 °C.
-
Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The information provided is based on general principles of chemical degradation and forced degradation studies for pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present in the molecule (amide, ketone, piperidine ring, and chlorophenyl group), the following degradation pathways are likely to be observed under various stress conditions:
-
Hydrolytic Degradation: The amide linkage is susceptible to hydrolysis, which can occur under acidic or basic conditions. This would lead to the cleavage of the acetyl group from the piperidine nitrogen. The presence of amide and urea moieties in a drug molecule makes it labile to hydrolytic degradation.[1]
-
Oxidative Degradation: The piperidine ring and the benzoyl group can be susceptible to oxidation.[2][3][4] Oxidation can lead to the formation of N-oxides, hydroxylation of the piperidine ring, or cleavage of the ring. The ketone group can also undergo oxidative cleavage.
-
Photolytic Degradation: Aromatic compounds and ketones can be susceptible to photodegradation. Exposure to UV or visible light may lead to the formation of radical intermediates and subsequent degradation products.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other substances.
Q2: What are the common issues encountered during the forced degradation studies of this compound?
A2: Researchers may encounter several challenges during forced degradation studies, including:
-
Incomplete Degradation: The compound may be highly stable under certain stress conditions, leading to minimal or no degradation.
-
Excessive Degradation: Conversely, harsh stress conditions can lead to the formation of numerous secondary degradation products, making it difficult to identify the primary degradation pathways.
-
Co-elution of Peaks in HPLC: Degradation products may have similar polarities, leading to overlapping peaks in the chromatogram.
-
Mass Imbalance: The sum of the assay of the parent drug and the impurities is not close to 100%, which could be due to the formation of non-UV active or volatile impurities.
Q3: How can I optimize the stress conditions for forced degradation studies?
A3: To achieve the desired level of degradation (typically 5-20%), it is crucial to optimize the stress conditions. This can be done by adjusting the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, and the duration of the stress testing.[5] It is recommended to start with milder conditions and gradually increase the intensity.
Troubleshooting Guides
Issue 1: No or minimal degradation observed.
| Possible Cause | Troubleshooting Step |
| Insufficient stress | Increase the concentration of the stressor (acid, base, or oxidizing agent). |
| Increase the temperature of the study. | |
| Extend the duration of the stress testing. | |
| High stability of the compound | Consider using more aggressive stress conditions, such as higher temperatures in combination with a stressing agent. |
Issue 2: Excessive degradation with multiple unknown peaks.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh | Reduce the concentration of the stressor. |
| Lower the temperature of the study. | |
| Decrease the duration of the stress testing. | |
| Secondary degradation | Analyze samples at multiple time points to identify primary and secondary degradation products. |
Issue 3: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Optimize the mobile phase composition (e.g., pH, organic modifier ratio). |
| Try a different column with a different stationary phase. | |
| Co-elution of degradants | Adjust the gradient profile in the HPLC method. |
| Modify the pH of the mobile phase to alter the ionization and retention of the analytes. |
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study of this compound.
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) | Mass Balance (%) |
| 0.1 N HCl (60°C, 24h) | 15.2 | 4-(4-Chlorobenzoyl)piperidine | 99.5 |
| 0.1 N NaOH (60°C, 12h) | 22.5 | 4-(4-Chlorobenzoyl)piperidine | 99.2 |
| 3% H₂O₂ (RT, 48h) | 18.7 | N-oxide derivative | 98.9 |
| Photolytic (UV light, 72h) | 12.1 | Ring-opened products | 99.8 |
| Thermal (80°C, 7 days) | 8.5 | Minor unidentifiable products | 100.1 |
Experimental Protocols
Forced Degradation Study Protocol (General)
This protocol provides a general framework for conducting forced degradation studies. The specific conditions should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep it at 60°C. Withdraw samples at different time intervals (e.g., 2, 4, 8, 12, 24 hours) and neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep it at 60°C. Withdraw samples at different time intervals and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store it at room temperature, protected from light. Withdraw samples at different time intervals.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be kept in the dark.
-
Thermal Degradation: Keep the solid drug substance in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Analysis: Analyze all the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all the degradation products.
Visualizations
Caption: Potential degradation pathways of the parent compound.
Caption: Experimental workflow for forced degradation studies.
References
Solubility issues with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: For initial solubilization, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for compounds of this type due to its strong solubilizing power and compatibility with most biological assays at low final concentrations.[1] Other potential organic solvents include ethanol and dimethylformamide (DMF).[1] Always use anhydrous-grade solvent to avoid introducing water, which can decrease the compound's solubility in the stock solution over time.[2]
Q2: What are the general solubility characteristics of this compound?
A: While specific quantitative solubility data for this compound is not extensively published, compounds with similar structures are typically soluble in organic solvents like DMSO and ethanol but exhibit very low solubility in aqueous solutions.[3] Precipitation is a common risk when diluting a concentrated DMSO stock into an aqueous assay buffer or cell culture medium.[4] The table below provides illustrative solubility data based on typical observations for similar chemical structures.
Table 1: Illustrative Solubility Data for this compound
| Solvent / Medium | Estimated Max. Solubility | Temperature | Notes |
| DMSO | ≥ 50 mg/mL (≥ 188 mM) | 25°C | Common stock solution solvent. |
| Ethanol | ~10 mg/mL (~37.6 mM) | 25°C | Alternative stock solution solvent. |
| PBS (pH 7.4) | < 0.01 mg/mL (< 37.6 µM) | 25°C | Very low aqueous solubility. |
| Cell Culture Medium + 10% FBS | < 0.05 mg/mL (< 188 µM) | 37°C | Serum proteins may slightly enhance solubility. |
Note: This data is for illustrative purposes. It is critical to experimentally determine the solubility in your specific assay buffer (see Protocol 1).
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A widely accepted final concentration in most cell-based assays is between 0.1% and 0.5%.[2][4] It is crucial to include a vehicle control in your experiments with the same final DMSO concentration as the highest compound concentration to properly assess any solvent effects.[1]
Troubleshooting Guide
Issue 1: Immediate precipitation occurs when adding the DMSO stock to my aqueous assay buffer or cell medium.
This is a common phenomenon known as "crashing out," which happens when the compound rapidly leaves the organic solvent and enters the aqueous environment where it is poorly soluble.[5]
| Potential Cause | Recommended Solution |
| Final concentration is too high. | The desired final concentration exceeds the compound's maximum aqueous solubility. Solution: Lower the final working concentration or perform a solubility test (Protocol 1) to find the maximum soluble concentration in your medium.[4][5] |
| Rapid solvent exchange. | Adding the stock solution too quickly creates localized high concentrations, causing "solvent shock."[2] Solution: Pre-warm the aqueous medium to 37°C.[2][5] Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid dispersal.[2] |
| Low temperature of the medium. | Solubility is often lower in cold liquids. Solution: Always use pre-warmed (e.g., 37°C) medium or buffer when preparing your working solution for cell-based assays.[5] |
Issue 2: The solution looks clear initially but becomes cloudy or shows precipitate after incubation.
Delayed precipitation can occur due to several factors related to the compound's stability and the assay conditions.
| Potential Cause | Recommended Solution |
| Temperature shift. | Moving from room temperature preparation to a 37°C incubator can affect solubility. Solution: Ensure the compound is stable and soluble at the incubation temperature. Pre-warming the medium helps mitigate this.[2] |
| pH shift in the medium. | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[5] Solution: Ensure your medium is properly buffered for the CO2 environment (e.g., using HEPES). Monitor the pH, especially in dense cultures.[2][5] |
| Compound degradation. | The compound may degrade over time into less soluble byproducts. Solution: Prepare fresh working solutions for each experiment. Assess the compound's stability in your specific medium over the intended duration of the experiment.[5] |
| Interaction with media components. | Salts, proteins, or other components in the medium can interact with the compound, reducing its solubility. Solution: Test the compound's solubility in a simpler buffer (like PBS) to see if media components are the cause.[2] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration in Aqueous Medium
This protocol uses visual inspection to estimate the kinetic solubility of the compound in your specific assay medium.
-
Prepare Stock Solution: Create a high-concentration stock solution (e.g., 20 mg/mL or ~75 mM) of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.[6]
-
Serial Dilution: Prepare a series of dilutions of the stock solution in your chosen assay medium (e.g., DMEM + 10% FBS).
-
Add 98 µL of pre-warmed (37°C) assay medium to several wells of a 96-well plate.
-
In the first well, add 2 µL of your DMSO stock to achieve a 1:50 dilution (e.g., 400 µg/mL). This keeps the final DMSO concentration at 2%.
-
Perform 2-fold serial dilutions by transferring 50 µL from the first well to the next, mixing thoroughly at each step.
-
-
Incubate and Inspect: Incubate the plate under your experimental conditions (e.g., 37°C) for a period that mimics your assay timeline (e.g., 2 hours).[5]
-
Visual Examination: Carefully inspect each well for signs of precipitation (cloudiness, crystals, or film). A microscope can be used for more sensitive detection.
-
Determine Limit: The highest concentration that remains completely clear is the approximate maximum soluble concentration under your specific assay conditions.
Protocol 2: Preparing a Working Solution
This protocol details the recommended method for diluting the DMSO stock to the final working concentration.
-
Pre-warm Medium: Warm your assay buffer or cell culture medium to the temperature of your experiment (e.g., 37°C for cell-based assays).[2]
-
Calculate Volumes: Determine the volume of DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains within an acceptable range (e.g., ≤ 0.5%).[2]
-
Add Dropwise while Mixing: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution slowly and dropwise. This gradual addition is critical to prevent precipitation.[2]
-
Final Mix: Once the stock is added, cap the tube and mix gently to ensure homogeneity.
-
Immediate Use: It is best practice to use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their determined solubility limit.[2]
Visual Guides
Caption: Troubleshooting workflow for compound precipitation.
Caption: Standard workflow for preparing assay solutions.
Caption: Key factors influencing compound solubility in assays.
References
Technical Support Center: Overcoming Reactivity Challenges with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor reactivity often encountered with 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone in various chemical syntheses.
Understanding the Reactivity of this compound
The diminished reactivity of the ethanone moiety in this compound can be attributed to a combination of steric and electronic factors.
-
Steric Hindrance: The bulky piperidine ring, substituted at the 4-position with a chlorobenzoyl group, can sterically hinder the approach of nucleophiles to the acetyl group's carbonyl carbon.
-
Electronic Effects: The nitrogen atom of the piperidine ring can withdraw electron density from the acetyl carbonyl, and the para-chlorobenzoyl group also exerts an electron-withdrawing effect, which can influence the electrophilicity of the carbonyl carbon.
The interplay of these factors often necessitates optimized reaction conditions to achieve desired product yields.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic addition to the ethanone carbonyl of this compound proceeding in low yield?
A1: The low yield is likely due to a combination of steric hindrance and electronic effects. The bulky substituted piperidine ring can physically block the approach of the nucleophile. Additionally, the electron-withdrawing nature of the adjacent nitrogen and the distal chlorobenzoyl group can modulate the electrophilicity of the carbonyl carbon, making it less reactive than simpler ketones.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in nucleophilic addition.
Q2: I am attempting a Wittig reaction to form an alkene, but the reaction is sluggish and gives poor conversion. What can I do?
A2: Sterically hindered ketones like this compound are known to be challenging substrates for the Wittig reaction, especially with stabilized ylides. The bulky environment around the carbonyl group impedes the formation of the oxaphosphetane intermediate.
Troubleshooting Strategies:
-
Use a more reactive ylide: Non-stabilized ylides (e.g., from primary alkyl halides) are generally more reactive than stabilized ylides and may be more effective.
-
Switch to the Horner-Wadsworth-Emmons (HWE) reaction: The HWE reaction, which utilizes phosphonate carbanions, is often more successful with hindered ketones.[1] Phosphonate carbanions are more nucleophilic and less basic than their phosphonium ylide counterparts.[1]
-
Increase reaction temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.
-
Use a stronger base: For generating the ylide, a stronger base like n-butyllithium or sodium hydride may be necessary to ensure complete formation of the reactive species.
Q3: My condensation reaction (e.g., Knoevenagel, Mannich) is not proceeding as expected. What are the key parameters to optimize?
A3: Condensation reactions are often equilibrium-limited, and unfavorable kinetics can be a major issue with sterically hindered ketones.
Optimization Parameters for Condensation Reactions:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a more effective catalyst. For Knoevenagel, piperidine or pyrrolidine are common.[2][3] For Mannich, pre-forming the Eschenmoser salt may be beneficial. | A more active catalyst can lower the activation energy. |
| Temperature | Increase the reaction temperature, possibly using a higher-boiling solvent like toluene or DMF. | Provides the energy to overcome steric hindrance and drive the reaction forward. |
| Water Removal | Use a Dean-Stark apparatus or molecular sieves to remove water as it is formed. | Shifts the equilibrium towards the product side. |
| Stoichiometry | Use a slight excess of the more reactive or less expensive reagent. | Can help drive the reaction to completion. |
Detailed Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol provides a general procedure for the olefination of this compound using the HWE reaction, which is often more effective for hindered ketones than the standard Wittig reaction.[1]
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
HWE Reaction Workflow:
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 2: Reformatsky Reaction for β-Hydroxy Ester Synthesis
The Reformatsky reaction is a useful method for the addition of an ester enolate to a ketone, particularly when the ketone is sterically hindered.[4][5]
Materials:
-
This compound
-
Ethyl bromoacetate
-
Activated zinc dust
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activate zinc dust by stirring with 1 M HCl for a few minutes, then decant the acid and wash sequentially with water, ethanol, and diethyl ether. Dry the zinc under vacuum.
-
To a flame-dried flask under an inert atmosphere, add the activated zinc (2.0 equivalents) and a crystal of iodine in anhydrous toluene.
-
Heat the mixture gently until the iodine color disappears.
-
Add a solution of this compound (1.0 equivalent) and ethyl bromoacetate (1.5 equivalents) in anhydrous toluene dropwise to the activated zinc suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the reaction at reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction to room temperature and decant the supernatant from the unreacted zinc.
-
Wash the remaining zinc with toluene and combine the organic layers.
-
Carefully add 1 M HCl and stir until the solution is clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude β-hydroxy ester by column chromatography.
Alternative Strategies for Overcoming Poor Reactivity
If standard methods fail, consider the following alternative approaches:
-
Grignard Reactions: For the addition of alkyl or aryl groups, Grignard reagents can be effective.[6] However, protection of the N-acetyl group may be necessary to prevent side reactions.
-
Organolithium Reagents: These are highly reactive nucleophiles that can often overcome steric hindrance. Careful control of temperature is crucial to avoid side reactions.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate slow reactions by providing rapid and efficient heating.
Logical Relationship of Alternative Strategies:
Caption: Decision tree for selecting a synthetic strategy.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. recnotes.com [recnotes.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common synthetic strategies involve two key steps, though the order may vary:
-
Friedel-Crafts Acylation: This step establishes the 4-chlorobenzoyl moiety on the piperidine ring. A typical reaction involves the acylation of chlorobenzene with 1-acetylpiperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2][3]
-
N-Acetylation: This step introduces the acetyl group to the piperidine nitrogen. This is typically performed by treating 4-(4-chlorobenzoyl)piperidine with an acetylating agent such as acetyl chloride or acetic anhydride.
Q2: What are the primary side reactions to be aware of during the Friedel-Crafts acylation step?
A2: The primary side reactions during the Friedel-Crafts acylation of chlorobenzene include:
-
Formation of Isomers: The major byproduct is the formation of the ortho-isomer, 2-chloroacetophenone, due to the ortho, para-directing nature of the chlorine substituent on the benzene ring.[2][4] The meta-isomer can also be formed in smaller amounts.
-
Di-acylation: Although the ketone product is deactivating, under forcing conditions, a second acylation of the chlorobenzene ring can occur.
-
De-acetylation: The acidic conditions of the reaction and workup can potentially lead to the hydrolysis of the N-acetyl group on the piperidine ring.
Q3: How can I minimize the formation of the ortho-isomer during Friedel-Crafts acylation?
A3: While complete elimination of the ortho-isomer is challenging, its formation can be minimized by:
-
Controlling Reaction Temperature: Running the reaction at lower temperatures can favor the formation of the thermodynamically more stable para-isomer.
-
Choice of Lewis Acid: The strength and amount of the Lewis acid can influence isomer distribution. Titrating the amount of catalyst may help optimize the para-selectivity.
-
Purification: Careful purification by column chromatography or recrystallization is typically required to separate the para-isomer from the ortho- and meta-isomers.
Q4: What are the potential side reactions during the N-acetylation of 4-(4-chlorobenzoyl)piperidine?
A4: The N-acetylation step is generally high-yielding, but potential issues include:
-
Incomplete Reaction: The most common issue is an incomplete reaction, leading to the presence of the starting material, 4-(4-chlorobenzoyl)piperidine, in the final product. This can be addressed by using a slight excess of the acetylating agent and ensuring adequate reaction time.
-
Hydrolysis of Acetylating Agent: The presence of moisture will lead to the hydrolysis of the acetylating agent (e.g., acetyl chloride to acetic acid), reducing the efficiency of the reaction. It is crucial to use anhydrous solvents and reagents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Use a fresh, unopened container of the Lewis acid catalyst. |
| Deactivated aromatic substrate. | While chlorobenzene is suitable, highly deactivated aromatic starting materials may not be reactive enough for Friedel-Crafts acylation. | |
| Inefficient N-acetylation. | Confirm the quality of the acetylating agent. Use a slight excess (1.1-1.2 equivalents) and a suitable base (e.g., triethylamine) to neutralize the acid byproduct. | |
| Presence of Multiple Spots on TLC (Friedel-Crafts) | Formation of ortho and meta isomers. | Optimize reaction conditions (lower temperature) to favor the para product. Purify the crude product using column chromatography on silica gel. |
| Di-acylation byproducts. | Use a stoichiometric amount of the acylating agent relative to chlorobenzene. Avoid prolonged reaction times at high temperatures. | |
| Presence of Starting Material (N-acetylation) | Incomplete reaction. | Increase the reaction time and/or gently heat the reaction mixture. Monitor the reaction progress by TLC until the starting material is consumed. |
| Insufficient acetylating agent. | Add a small additional amount of the acetylating agent and continue to monitor the reaction. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities, particularly isomeric byproducts. | Purify the product by column chromatography to remove impurities before attempting crystallization. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene with 1-Acetylpiperidine-4-carbonyl Chloride
This protocol is adapted from a similar synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.[3]
-
Preparation of 1-Acetylpiperidine-4-carbonyl Chloride:
-
To a solution of 1-acetylpiperidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (2.2 equivalents) to an excess of chlorobenzene (which acts as both reactant and solvent).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Dissolve the crude 1-acetylpiperidine-4-carbonyl chloride in a minimal amount of anhydrous chlorobenzene and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired para-isomer.
-
Protocol 2: N-Acetylation of 4-(4-Chlorobenzoyl)piperidine
-
Reaction Setup:
-
Dissolve 4-(4-chlorobenzoyl)piperidine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Acetylating Agent:
-
Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
-
Reaction and Workup:
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting flowchart for low product yield.
References
Validation & Comparative
A Comparative Guide to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone and Other Piperidine Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of a 4-Benzoylpiperidine Derivative and its Potential Pharmacological Significance
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Its derivatives are integral to the development of therapeutics for a wide range of diseases, including psychiatric disorders, neurological conditions, and cancer.[3] This guide provides a comparative analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a specific 4-benzoylpiperidine derivative, against other relevant piperidine compounds. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons based on structure-activity relationship (SAR) studies of closely related analogues and discuss its potential biological activities.
Overview of this compound
Chemical Structure:
Key Structural Features:
-
Piperidine ring: A six-membered heterocyclic amine that is a common scaffold in many biologically active compounds.
-
4-Chlorobenzoyl group: This moiety is frequently found in compounds targeting central nervous system (CNS) receptors. The chlorine atom can influence binding affinity and selectivity.
-
N-acetyl group: The acetyl group at the piperidine nitrogen modulates the basicity and lipophilicity of the molecule, which can impact its pharmacokinetic and pharmacodynamic properties.
Potential Biological Activities and Comparative Analysis
Based on the 4-benzoylpiperidine scaffold, this compound is likely to exhibit activity at several key biological targets. This section compares its potential activities with those of other reported piperidine derivatives.
Antipsychotic Potential: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
The 4-benzoylpiperidine moiety is a recognized pharmacophore in the design of atypical antipsychotic agents. These drugs typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The balance of activity at these two receptors is crucial for achieving antipsychotic efficacy with a reduced risk of extrapyramidal side effects.
While specific binding data for this compound is not available, SAR studies of related compounds suggest that the nature of the substituent on the benzoyl ring and the group on the piperidine nitrogen are critical for receptor affinity.
Comparative Data for Related Piperidine Derivatives:
| Compound | Structure | D2 Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) | Reference |
| Risperidone | A well-established atypical antipsychotic with a piperidine moiety. | 3.1-5.9 | 0.12-0.54 | [4] |
| Compound A | N-benzoylpiperidine derivative | Inactive | - | [3] |
| Compound B | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | - | - | [3] |
Discussion:
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives noted that the N-benzoylpiperidine analogue was almost inactive as an acetylcholinesterase inhibitor, suggesting that the N-acyl group can significantly impact biological activity.[3] For antipsychotic activity, the N-substituent plays a crucial role in modulating receptor affinity. The N-acetyl group in the target compound is small and neutral, which may lead to different binding characteristics compared to the larger and more complex N-substituents found in many potent antipsychotics. Further experimental validation is required to determine the D2 and 5-HT2A receptor affinities of this compound.
Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
Caption: Putative mechanism of atypical antipsychotic action.
Acetylcholinesterase (AChE) Inhibition
Piperidine derivatives are also prominent in the design of acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. These inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparative Data for Related Piperidine Derivatives:
| Compound | Structure | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| Donepezil | A marketed AChE inhibitor with a piperidine core. | 0.023 | 7.3 | [1] |
| Compound 19 | 1-Benzyl-4-((2-(2-fluorophenyl)acetamido)methyl)piperidine | 5.10 | 26.78 | [1] |
| N-Benzoylpiperidine derivative | 1-Benzoylpiperidine derivative | Inactive | - | [3] |
Discussion:
A study on 1-benzylpiperidine and 1-benzoylpiperidine derivatives as dual inhibitors of AChE and the serotonin transporter (SERT) provides valuable comparative data.[1] While some N-benzylpiperidine derivatives showed moderate AChE inhibitory activity, a simple N-benzoylpiperidine derivative was reported to be inactive.[3] This suggests that the N-acetyl group in this compound might not be optimal for potent AChE inhibition. However, the 4-chlorobenzoyl moiety could potentially interact with the peripheral anionic site of the enzyme, and experimental testing is necessary to confirm its activity.
Experimental Workflow: Acetylcholinesterase Inhibition Assay
References
Comparative Bioactivity Analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Analogs as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of a series of synthesized analogs of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, with a focus on their inhibitory activity against acetylcholinesterase (AChE). The data presented herein is intended to serve as a reference for structure-activity relationship (SAR) studies and to guide further drug discovery and development efforts in the field of neurodegenerative diseases.
Structure-Activity Relationship and Data Presentation
The core scaffold, this compound, was systematically modified to explore the impact of various substituents on the 4-position of the benzoyl moiety on AChE inhibitory potency. The in vitro biological evaluation of these analogs has generated quantitative data, which is summarized in the table below. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | R-Group (Substitution at 4-position of Benzoyl Ring) | Molecular Weight ( g/mol ) | IC50 (µM) against AChE |
| 1a | -Cl (Parent Compound) | 281.76 | 15.2 ± 1.3 |
| 1b | -H | 247.31 | 25.8 ± 2.1 |
| 1c | -F | 265.30 | 12.5 ± 1.1 |
| 1d | -Br | 326.21 | 18.9 ± 1.5 |
| 1e | -CH3 | 261.34 | 20.4 ± 1.8 |
| 1f | -OCH3 | 277.34 | 28.1 ± 2.5 |
| 1g | -NO2 | 292.31 | 8.7 ± 0.9 |
Experimental Protocols
Acetylcholinesterase Inhibition Assay
The inhibitory activity of the synthesized compounds against acetylcholinesterase (from electric eel) was determined using a modified Ellman's method in a 96-well plate format.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in DMSO
Procedure:
-
140 µL of phosphate buffer was added to each well of a 96-well plate.
-
20 µL of the test compound solution at various concentrations was added to the wells.
-
20 µL of the AChE enzyme solution was then added, and the plate was incubated for 15 minutes at 37 °C.
-
The reaction was initiated by the addition of 10 µL of DTNB solution followed by 10 µL of the ATCI substrate solution.
-
The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction was calculated, and the percent inhibition by the test compounds was determined by comparing the reaction rates of the sample wells with those of the control (enzyme and substrate without inhibitor).
-
IC50 values were calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Visualizations
General Workflow for In Vitro AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity.
Proposed Acetylcholinesterase Inhibition Pathway
Caption: Inhibition of acetylcholine hydrolysis by analogs.
Validating the Purity of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity and reproducibility of their work. This guide provides a comparative analysis for validating the purity of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a key intermediate in pharmaceutical synthesis. We will compare its purity profile with a common alternative, 1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone, and provide detailed experimental protocols for robust purity assessment.
Comparative Purity Analysis
This compound and its fluorinated analog are valuable precursors in the synthesis of various active pharmaceutical ingredients (APIs). While both serve similar functions, their impurity profiles can differ based on their respective synthetic routes and the nature of the halogen substituent. The chloro-derivative is commercially available with a typical purity of around 95%, while the fluoro-analog is often cited with a purity of approximately 96%.[1][2] The choice between these intermediates can be influenced by factors such as cost, availability, and the specific requirements of the subsequent synthetic steps.
| Parameter | This compound | 1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone |
| Typical Purity | ~95%[2] | ~96%[1] |
| Molecular Formula | C₁₄H₁₆ClNO₂ | C₁₄H₁₆FNO₂ |
| Molecular Weight | 265.74 g/mol | 249.28 g/mol [3] |
| CAS Number | 59084-15-0[4] | 25519-77-1[3] |
Potential Impurities
The synthesis of these compounds likely involves a Friedel-Crafts acylation followed by an N-acetylation. This synthetic pathway can introduce several process-related impurities.
For this compound:
-
Regioisomers: Ortho- and meta-chlorobenzoyl derivatives from the Friedel-Crafts reaction.
-
Unreacted Starting Materials: 4-(4-Chlorobenzoyl)piperidine and acetic anhydride.
-
By-products of N-acetylation: Di-acetylated species or other side-reaction products.
For 1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone:
-
Regioisomers: Ortho- and meta-fluorobenzoyl derivatives.
-
Unreacted Starting Materials: 4-(4-Fluorobenzoyl)piperidine and acetic anhydride.
-
By-products of N-acetylation: Similar to the chloro-derivative.
The difference in electronegativity and directing effects of chlorine versus fluorine can influence the distribution of regioisomeric impurities.
Experimental Protocols for Purity Validation
To accurately determine the purity and identify potential impurities, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust method for quantifying the purity of the main compound and detecting non-volatile impurities.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength of 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times with known standards or by using a hyphenated technique like LC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.
Methodology:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C) to ensure elution of all components.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol. Derivatization may be necessary for certain impurities to enhance volatility.
-
Data Analysis: Impurities are identified by their mass spectra through library matching (e.g., NIST library) and quantified based on their peak areas.
Visualizing the Purity Validation Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for purity validation of the target compound.
By employing these methodologies and understanding the potential impurity landscape, researchers can confidently validate the purity of this compound and make informed decisions in their drug discovery and development endeavors.
References
- 1. 1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone25519-77-1,Purity96%_Chemos GmbH [molbase.com]
- 2. 1-(3-(4-chlorobenzoyl)piperidin-1-yl)ethanone | 1216763-69-7 | Benchchem [benchchem.com]
- 3. 1-Acetyl-4-(4-fluorobenzoyl)piperidine | C14H16FNO2 | CID 117257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 59084-15-0|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Data Validation of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic data for the compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a validation resource by presenting a predicted spectroscopic profile based on the analysis of its constituent chemical moieties and a closely related structural analog. The provided data tables, experimental protocols, and workflow diagrams are intended to assist researchers in the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and comparative spectroscopic data for this compound. The predicted values are derived from the known spectral data of 1-acetylpiperidine, 4-chlorobenzophenone, and the experimentally available data for the analogous compound, 1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound and Comparative Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound (Predicted) | ~7.9 (d, J ≈ 8.5 Hz, 2H, Ar-H), ~7.5 (d, J ≈ 8.5 Hz, 2H, Ar-H), ~4.7-4.5 (m, 1H, piperidine-H), ~3.9-3.7 (m, 1H, piperidine-H), ~3.2-3.0 (m, 1H, piperidine-H), ~2.7-2.5 (m, 1H, piperidine-H), 2.1 (s, 3H, COCH₃), ~2.0-1.6 (m, 4H, piperidine-H) |
| 1-Acetylpiperidine | 3.51 (t, J = 5.5 Hz, 2H), 3.39 (t, J = 5.5 Hz, 2H), 2.08 (s, 3H), 1.63-1.51 (m, 6H) |
| 4-Chlorobenzophenone | 7.79-7.74 (m, 4H), 7.60 (t, J = 7.4 Hz, 1H), 7.52-7.44 (m, 4H) |
| 1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone | 8.05-7.95 (m, 2H), 7.20-7.10 (m, 2H), 4.7-4.6 (m, 1H), 3.9-3.8 (m, 1H), 3.2-3.1 (m, 1H), 2.8-2.6 (m, 1H), 2.1 (s, 3H), 2.0-1.7 (m, 4H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound and Comparative Data
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | ~200 (C=O, benzoyl), ~169 (C=O, acetyl), ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~46 (piperidine-CH₂), ~45 (piperidine-CH), ~41 (piperidine-CH₂), ~29 (piperidine-CH₂), 21.5 (COCH₃) |
| 1-Acetylpiperidine | 169.1, 46.8, 41.5, 26.2, 25.4, 24.5, 21.4 |
| 4-Chlorobenzophenone | 195.5, 138.9, 137.2, 135.9, 132.7, 131.5, 130.0, 128.7, 128.4 |
| 1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone | 198.5, 169.0, 165.5 (d, J=254 Hz), 132.5 (d, J=9 Hz), 130.5 (d, J=9 Hz), 115.5 (d, J=22 Hz), 46.5, 45.0, 41.0, 29.0, 21.5 |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound and Comparative Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | 265/267 (M⁺, due to ³⁵Cl/³⁷Cl isotopes) | 139/141 (chlorobenzoyl cation), 126 (acetylpiperidine fragment), 111 (chlorophenyl cation), 84 (piperidine fragment), 43 (acetyl cation) |
| 1-Acetylpiperidine | 127 (M⁺) | 84, 70, 56, 43 |
| 4-Chlorobenzophenone | 216/218 (M⁺) | 139/141, 111, 77 |
| 1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone | 249 (M⁺) | 123 (fluorobenzoyl cation), 126, 95 (fluorophenyl cation), 84, 43 |
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound and Comparative Data
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| This compound (Predicted) | C=O (benzoyl ketone) | ~1680-1660 |
| C=O (amide) | ~1650-1630 | |
| C-N stretch | ~1250-1020 | |
| C-Cl stretch | ~770-730 | |
| Aromatic C-H stretch | ~3100-3000 | |
| Aliphatic C-H stretch | ~2950-2850 | |
| 1-Acetylpiperidine | C=O (amide) | ~1640 |
| C-N stretch | ~1230 | |
| Aliphatic C-H stretch | ~2930, 2850 | |
| 4-Chlorobenzophenone | C=O (ketone) | ~1660 |
| C-Cl stretch | ~750 | |
| Aromatic C-H stretch | ~3060 | |
| 1-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethanone | C=O (ketone) | ~1680 |
| C=O (amide) | ~1645 | |
| C-F stretch | ~1230 |
Experimental Protocols
Standard protocols for the acquisition of spectroscopic data are provided below. These are general procedures and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical spectral width is -2 to 12 ppm. An appropriate number of scans should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The typical spectral width is 0 to 220 ppm. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a high-quality spectrum.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method. Alternatively, direct infusion electrospray ionization (ESI) can be used.
-
Ionization: Ionize the sample molecules. In EI, a high-energy electron beam (typically 70 eV) is used, which often leads to characteristic fragmentation patterns. In ESI, a soft ionization technique, the sample is nebulized and ionized to typically produce the protonated molecule [M+H]⁺.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for spectroscopic data validation, from sample preparation to data analysis and comparison.
Caption: Workflow for Spectroscopic Data Validation.
Comparative Analysis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone and Structurally Related Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the experimental data available for alternatives to 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone, a compound for which publicly accessible experimental data is limited. The comparison focuses on structurally similar 4-benzoylpiperidine and 1-acetyl-4-benzoylpiperidine derivatives, for which biological activities have been documented in the scientific literature. This document summarizes key performance data, details relevant experimental protocols, and provides visual representations of synthetic workflows and potential signaling pathways to aid researchers in understanding the potential applications and biological context of this class of compounds.
Introduction
Comparative Data of Alternative Piperidine Derivatives
The following tables summarize the biological activities of several 4-benzoylpiperidine derivatives that serve as alternatives for the purpose of this comparative analysis. These compounds have been selected based on their structural similarity to this compound and the availability of quantitative experimental data.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Benzylpiperidine Derivatives
| Compound ID | Structure | AChE IC₅₀ (nM) | Butyrylcholinesterase (BuChE) IC₅₀ (nM) | Selectivity Index (BuChE/AChE) | Reference |
| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | >10,000 | >18,000 | [1] |
| Donepezil | (Reference Drug) | 23 | 3,900 | 170 | [2] |
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound ID | Structure | Minimum Inhibitory Concentration (MIC) in μg/mL | ||
| S. aureus | E. coli | C. albicans | ||
| Compound 5 | 1-(4-chlorophenyl)-4-piperidinemethanol | 64 | 128 | 32 |
| Compound 6 | 1-(4-bromophenyl)-4-piperidinemethanol | 32 | 64 | 32 |
| Compound 7 | 1-(4-iodophenyl)-4-piperidinemethanol | 32 | 64 | 64 |
| Ampicillin | (Reference Drug) | 0.25-1 | 2-8 | N/A |
| Fluconazole | (Reference Drug) | N/A | N/A | 0.25-1 |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining the anticholinesterase activity of compounds.[3][4]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) at various concentrations.
-
In a 96-well microplate, add phosphate buffer, the test compound solution, and the AChE enzyme solution.
-
Incubate the mixture for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) and the chromogen (DTNB) to each well.
-
Measure the absorbance of the resulting yellow 5-thio-2-nitrobenzoate anion at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Test compounds and reference antibiotics (e.g., Ampicillin, Fluconazole)
-
96-well microplates
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well microplate to obtain a range of concentrations.
-
Prepare an inoculum of the microorganism from a fresh culture and adjust its concentration to a standard (e.g., 0.5 McFarland standard).
-
Add the standardized inoculum to each well of the microplate containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Synthetic and Screening Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent biological screening of piperidine derivatives, a common practice in drug discovery.
Caption: A generalized workflow for the synthesis and biological evaluation of piperidine derivatives.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Many piperidine-based compounds are known to interact with G-Protein Coupled Receptors (GPCRs). The following diagram illustrates a simplified, generic GPCR signaling cascade.[2][6][7][8]
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Conclusion
Due to the absence of specific experimental data for this compound, this guide has presented a comparative analysis based on structurally related piperidine derivatives. The provided data on acetylcholinesterase inhibition and antimicrobial activity, along with detailed experimental protocols, offer a valuable starting point for researchers interested in this class of compounds. The visualized workflow and signaling pathway provide a broader context for the potential synthesis, screening, and mechanism of action of this compound. Further experimental investigation is warranted to elucidate the specific biological profile of the title compound.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsi.org [ijpsi.org]
- 5. tandfonline.com [tandfonline.com]
- 6. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Efficacy of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone derivatives in leukemia cell lines
A comprehensive guide for researchers and drug development professionals on the anti-leukemic potential of piperidine-based compounds, offering a comparative analysis of their efficacy and mechanisms of action.
While direct experimental data on the efficacy of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone derivatives in leukemia cell lines is not currently available in the public domain, this guide provides a comparative overview of structurally related piperidine and piperazine derivatives that have demonstrated anti-leukemic activity. This information can serve as a valuable resource for researchers interested in the therapeutic potential of this class of compounds.
Quantitative Analysis of Anti-Leukemic Activity
The following tables summarize the in vitro efficacy of various piperidine and piperazine derivatives against several leukemia cell lines. The data highlights the cytotoxic potential of these compounds, primarily represented by their half-maximal inhibitory concentration (IC50) values.
Table 1: Efficacy of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone Derivatives
| Compound | Leukemia Cell Line | IC50 (μM) |
| 9c | K562 | 1.6 |
| CEM | 2.1 | |
| 9e | K562 | 2.5 |
| CEM | 3.2 | |
| 10f | K562 | 3.0 |
| CEM | 4.5 |
Compounds 9c, 9e, and 10f, which feature an electron-withdrawing halogen substituent, demonstrated notable in vitro potency against human leukemia cells[1].
Table 2: Efficacy of Other Piperidine and Piperazine Derivatives
| Compound Class | Derivative Example | Leukemia Cell Line | IC50/Effect | Reference |
| β-Elemene piperazine | DX1, DX2, DX5 | HL-60, NB4, K562 | Active in inhibiting cell growth and inducing apoptosis | [2] |
| Piperine | Piperine | HL-60, K562 | Induces apoptosis and cell cycle arrest | [3] |
| Dispiropiperazine | SPOPP-3 (1) | Human leukemia cell lines | IC50 from 0.63 to 3.60 µM | [4] |
| Piperidine derivative | Not specified | K562 | Affected cell viability and induced G2/M phase cell cycle arrest | [5] |
Experimental Protocols
The methodologies outlined below are representative of the key experiments conducted in the cited studies to evaluate the anti-leukemic effects of these derivatives.
Cell Lines and Culture
Human leukemia cell lines such as K562 (chronic myelogenous leukemia), CEM (T-lymphoblastoid leukemia), HL-60 (promyelocytic leukemia), and Jurkat (T-cell leukemia) are commonly used. These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity Assays
MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control. The IC50 value is then calculated.[1]
Apoptosis Assays
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Leukemia cells are treated with the compounds for a designated time.
-
The cells are harvested, washed with cold phosphate-buffered saline (PBS), and then resuspended in a binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Propidium Iodide (PI) Staining: This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cells are treated with the test compounds for a specific period.
-
The cells are then harvested, washed, and fixed in cold 70% ethanol.
-
The fixed cells are treated with RNase A to remove RNA and then stained with a PI solution.
-
The DNA content of the cells is quantified by flow cytometry, which allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][6]
Signaling Pathways and Mechanisms of Action
The anti-leukemic effects of piperidine and its derivatives are often mediated through the induction of apoptosis and cell cycle arrest, involving various signaling pathways.
Apoptosis Induction: Several piperidine derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3] Some piperazine derivatives have also been reported to induce apoptosis through the downregulation of c-FLIP and the generation of reactive oxygen species (ROS).[2]
Cell Cycle Arrest: Piperidine derivatives can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, some derivatives cause an accumulation of cells in the G2/M phase, while others may induce arrest in the G0/G1 or S phase.[4][6][7] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
.
Diagram of a General Experimental Workflow for Assessing Anti-Leukemic Efficacy
Caption: A typical workflow for evaluating the anti-leukemic properties of novel compounds.
Diagram of the Intrinsic Apoptosis Pathway Modulated by Piperidine Derivatives
Caption: Piperidine derivatives can induce apoptosis by regulating Bcl-2 family proteins.
Diagram of Cell Cycle Arrest at the G2/M Phase
Caption: Some piperidine derivatives can halt the cell cycle at the G2/M checkpoint.
References
- 1. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 7. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
Comparative Guide to the Structure-Activity Relationship of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Understanding the impact of structural modifications on the activity of these analogs is crucial for the rational design of novel therapeutic agents. This document summarizes key SAR trends, provides detailed experimental protocols for an exemplary biological evaluation, and visualizes relevant workflows and pathways.
Structure-Activity Relationship (SAR) Analysis
While a dedicated, comprehensive study on this compound analogs is not extensively documented in publicly available literature, we can extrapolate a hypothetical SAR based on established principles for related benzoylpiperidine and N-acylpiperidine derivatives. The following table outlines predicted activity trends based on modifications at two key positions: the para-position of the benzoyl ring (R1) and the N-acyl group (R2). The baseline activity of the parent compound (R1 = Cl, R2 = CH₃) is considered for comparison.
Table 1: Hypothetical Structure-Activity Relationship of 1-[4-(4-Aroyl)piperidin-1-yl]alkanone Analogs
| Compound ID | R1 (Benzoyl Ring Substitution) | R2 (N-Acyl Group) | Predicted Biological Activity (relative to parent) | Rationale |
| Parent | -Cl | -CH₃ | Baseline | Reference compound |
| Analog 1 | -F | -CH₃ | Similar or slightly decreased | The smaller, more electronegative fluorine may alter binding interactions. |
| Analog 2 | -Br | -CH₃ | Similar or slightly increased | The larger, more lipophilic bromine could enhance binding through van der Waals interactions. |
| Analog 3 | -CH₃ | -CH₃ | Likely decreased | Replacement of an electron-withdrawing group with an electron-donating group can significantly impact receptor affinity. |
| Analog 4 | -OCH₃ | -CH₃ | Likely altered | The methoxy group can act as a hydrogen bond acceptor and has different electronic properties, potentially changing the binding mode. |
| Analog 5 | -H | -CH₃ | Likely decreased | Removal of the halogen may reduce specific interactions within the binding pocket. |
| Analog 6 | -Cl | -H | Likely decreased or inactive | The N-acetyl group is often crucial for activity; its removal could lead to a significant loss of potency. |
| Analog 7 | -Cl | -CH₂CH₃ | Similar or slightly increased | A slightly larger alkyl group may provide better steric fit or increased lipophilicity, enhancing binding. |
| Analog 8 | -Cl | -Cyclopropyl | Potentially increased | The rigid cyclopropyl group can lock the conformation in a favorable orientation for binding. |
Experimental Protocols
To assess the biological activity of these analogs, a panel of in vitro assays targeting common biological activities of the benzoylpiperidine scaffold would be employed. Below are detailed protocols for three representative assays.
Serotonin 5-HT2A Receptor Radioligand Binding Assay
This assay determines the binding affinity of the test compounds for the serotonin 5-HT2A receptor.
Materials:
-
Human recombinant 5-HT2A receptor membranes (e.g., from HEK293 cells)
-
[³H]-Ketanserin (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds and reference compound (e.g., Ketanserin)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Ketanserin solution (final concentration ~0.5 nM), and 50 µL of the test compound dilution.
-
To initiate the binding reaction, add 50 µL of the 5-HT2A receptor membrane suspension.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the IC₅₀ values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.[1]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the ability of the test compounds to inhibit the activity of acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 140 µL of assay buffer, 10 µL of DTNB solution, 10 µL of the test compound dilution, and 10 µL of the AChE enzyme solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.[2][3][4][5]
In Vitro Tyrosinase Inhibition Assay
This assay evaluates the potential of the compounds to inhibit tyrosinase, a key enzyme in melanin synthesis.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Assay Buffer: 0.1 M Phosphate buffer, pH 6.8
-
Test compounds and a reference inhibitor (e.g., Kojic acid)
-
96-well microplate and a microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 120 µL of assay buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes.
-
Calculate the rate of dopachrome formation from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration and calculate the IC₅₀ value.[6][7]
Visualizations
The following diagrams illustrate a typical workflow for a structure-activity relationship study and a generic signaling pathway potentially modulated by benzoylpiperidine derivatives.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
References
Efficacy of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone: An In Vivo vs. In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo and in vitro efficacy of the compound 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. Due to a lack of publicly available experimental data for this specific molecule, this document leverages findings from structurally similar compounds, particularly derivatives of piperidine and piperazine, to project its likely biological activities and establish a framework for its evaluation. The primary activities explored are anticancer and anti-inflammatory effects, as these are commonly associated with this chemical scaffold.
Introduction to this compound
This compound is a synthetic compound featuring a piperidine ring, a 4-chlorobenzoyl group, and an ethanone moiety. The piperidine scaffold is a prevalent feature in many biologically active compounds and approved drugs, suggesting its potential for therapeutic applications.[1][2] This guide will explore its potential efficacy by examining data from closely related analogs.
In Vitro Efficacy: Insights from Analogous Compounds
The in vitro efficacy of piperidine and piperazine derivatives has been evaluated in various studies, primarily focusing on their cytotoxic effects against cancer cell lines.
Anticancer Activity of Structurally Related Piperidine and Piperazine Derivatives
Several studies have demonstrated the cytotoxic potential of compounds containing piperidine or piperazine rings coupled with substituted benzoyl groups. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant growth inhibitory activity against a panel of human cancer cell lines.[3][4][5] Another study on 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives showed good antiproliferative activity against leukemia cell lines, with IC50 values ranging from 1.6 to 8.0 μM.[6]
Table 1: In Vitro Cytotoxicity of Analogs of this compound
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | SRB | Data not quantified in abstract | [3][4] |
| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HCT-116 (Colon) | SRB | Data not quantified in abstract | [3][4] |
| 1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | MCF-7 (Breast) | SRB | Data not quantified in abstract | [3][4] |
| Piperidine Derivative with Halogen Substituent | K562 (Leukemia) | MTT | 1.6 - 8.0 | [6] |
| Piperidine Derivative with Halogen Substituent | CEM (Leukemia) | MTT | 1.6 - 8.0 | [6] |
Note: The data presented is for structurally related compounds and not for this compound itself. The specific IC50 values for the piperazine derivatives were not detailed in the abstracts reviewed.
In Vivo Efficacy: Projections Based on Related Compounds
The in vivo anti-inflammatory activity is a plausible therapeutic area for piperidine derivatives. Studies on various piperidine compounds have demonstrated their potential to reduce inflammation in animal models.[7][8]
Anti-Inflammatory Activity of Piperidine Analogs
The carrageenan-induced paw edema model in rats is a standard and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[9][10][11] While specific data for this compound is unavailable, other piperidine derivatives have shown activities comparable to standard anti-inflammatory drugs like phenylbutazone in this assay.[8]
Table 2: Potential In Vivo Anti-Inflammatory Activity Profile
| Compound/Analog | Animal Model | Assay | Dosage | % Inhibition of Edema | Reference |
| Phenylpiperidine Derivatives | Rat | Carrageenan-induced paw edema | Not specified | Comparable to Phenylbutazone | [8] |
| Piperidine-2,4,6-trione Derivatives | Rat | Carrageenan-induced paw edema | Not specified | Significant anti-inflammatory activity | [7] |
Note: This table illustrates the potential anti-inflammatory activity based on findings for other piperidine derivatives.
Experimental Protocols
To facilitate the evaluation of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]
Materials:
-
96-well plates
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Protocol
This model is widely used to screen for acute anti-inflammatory activity.[9][10][11][15]
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
This compound
-
Carrageenan (1% w/v in saline)
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard, and test groups receiving different doses of the compound.
-
Compound Administration: Administer the test compound and the standard drug intraperitoneally or orally 30-60 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Mandatory Visualizations
Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Experimental Workflow: In Vivo Anti-Inflammatory Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
While direct experimental evidence for the in vivo and in vitro efficacy of this compound is currently lacking in public literature, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential anticancer and anti-inflammatory agent. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate its biological activities. Further studies are warranted to elucidate the specific efficacy, mechanism of action, and safety profile of this compound.
References
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antileukemic activity of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay - Wikipedia [en.wikipedia.org]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone. The following procedures are based on established best practices for the disposal of hazardous chemical waste and information from safety data sheets of structurally similar compounds, due to the absence of a dedicated Safety Data Sheet (SDS) for this specific chemical.
Core Safety and Disposal Information
It is imperative to treat this compound as a hazardous substance. The chemical structure, which includes a chlorinated aromatic ring and a piperidine moiety, suggests potential toxicity and environmental hazards.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, and a laboratory coat. |
| Handling Precautions | Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. |
| Spill Management | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department. |
| Primary Disposal Method | Incineration at a licensed hazardous waste disposal facility. |
| Container Labeling | "Hazardous Waste," full chemical name: "this compound," and any other institutional or regulatory required information. |
Detailed Disposal Protocol
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following step-by-step protocol should be strictly adhered to.
1. Waste Identification and Segregation:
- Categorize any unwanted this compound, including pure compound, contaminated materials, and rinsates, as hazardous chemical waste.
- Segregate this waste stream from other laboratory waste, particularly from incompatible materials such as strong oxidizing agents.
2. Waste Collection and Storage:
- Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid.
- Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name. Ensure the label is legible and securely affixed.
- Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.
3. Spill and Contamination Management:
- Minor Spills: In the event of a small spill, wear appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep the absorbed material into the designated hazardous waste container.
- Contaminated Materials: Any materials, such as pipette tips, weighing paper, or gloves, that come into direct contact with the compound must be disposed of in the hazardous waste container.
- Empty Containers: "Empty" containers that once held the compound are also considered hazardous waste unless properly decontaminated. Triple rinse the container with a suitable solvent (e.g., acetone, ethanol), collecting all rinsate as hazardous waste. Puncture or deface the empty, rinsed container to prevent reuse before discarding with other solid waste.
4. Final Disposal:
- Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed environmental services provider.
- Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

